Slc6A19-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21F3N6O2 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(3S)-N-[2-(1-aminocyclopropyl)ethyl]-3-[3-(4-cyanophenyl)-1,2,4-oxadiazol-5-yl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C20H21F3N6O2/c21-20(22,23)19(8-10-29(12-19)17(30)26-9-7-18(25)5-6-18)16-27-15(28-31-16)14-3-1-13(11-24)2-4-14/h1-4H,5-10,12,25H2,(H,26,30)/t19-/m0/s1 |
InChI Key |
LNYJCHQINZNZAQ-IBGZPJMESA-N |
Isomeric SMILES |
C1CN(C[C@@]1(C2=NC(=NO2)C3=CC=C(C=C3)C#N)C(F)(F)F)C(=O)NCCC4(CC4)N |
Canonical SMILES |
C1CC1(CCNC(=O)N2CCC(C2)(C3=NC(=NO3)C4=CC=C(C=C4)C#N)C(F)(F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Slc6A19-IN-1: A Technical Whitepaper on the Mechanism of Action of a Novel Class of SLC6A19 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1, is the primary transporter for neutral amino acids in the kidneys and intestines. Its role in the reabsorption of amino acids, including phenylalanine (Phe), has made it a compelling therapeutic target for metabolic disorders such as Phenylketonuria (PKU). This technical guide provides an in-depth overview of the mechanism of action of a novel class of SLC6A19 inhibitors, with a focus on the clinical candidate JNT-517 and the preclinical tool compound JN-170. This document details the molecular interactions, summarizes key preclinical and clinical data, outlines experimental protocols for inhibitor characterization, and provides visual representations of the relevant pathways and workflows.
Introduction to SLC6A19
The SLC6A19 protein is an integral membrane transporter responsible for the sodium-dependent uptake of neutral amino acids from the intestinal lumen and the proximal tubules of the kidney.[1][2] This process is crucial for maintaining amino acid homeostasis. Genetic mutations leading to a loss of SLC6A19 function result in Hartnup disease, a generally benign condition characterized by neutral aminoaciduria.[1][2] The therapeutic hypothesis for SLC6A19 inhibition is centered on reducing the systemic levels of specific amino acids in disease states by preventing their renal reabsorption and promoting their urinary excretion.[3] In the context of PKU, a disorder caused by deficient phenylalanine hydroxylase activity, inhibiting SLC6A19 offers a novel approach to lower toxic plasma Phe levels.[4][5]
Mechanism of Action of Slc6A19-IN-1
The this compound class of inhibitors, exemplified by JNT-517, functions by directly targeting and inhibiting the SLC6A19 transporter. JNT-517 has been identified as a selective, orally active, allosteric inhibitor of human SLC6A19.[6][7] By binding to a novel, cryptic allosteric site, JNT-517 induces a conformational change in the transporter that prevents the binding and translocation of neutral amino acids.[8][9] This inhibition of SLC6A19-mediated transport in the kidneys leads to a significant increase in the urinary excretion of neutral amino acids, including phenylalanine, thereby reducing their concentration in the plasma.[10][11] This mechanism of action has been validated in both preclinical models and human clinical trials.[11][12]
Quantitative Data
The efficacy of SLC6A19 inhibitors has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data for JNT-517 and the preclinical tool compound JN-170.
Table 1: In Vitro Potency of SLC6A19 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference(s) |
| JNT-517 | Human SLC6A19 | Isoleucine Transport | 47 | [4] |
| Human SLC6A19 | Glutamine Transport (human intestinal epithelial cells) | 81 | [4] | |
| Mouse SLC6A19 | Isoleucine Transport | >11,800 | [11] | |
| JN-170 | Mouse SLC6A19 | Isoleucine Transport | 97 | [11][13] |
| Human SLC6A19 | Isoleucine Transport | 1,250 | [11] |
Table 2: Preclinical In Vivo Efficacy of JN-170 in Pah-enu2 Mouse Model of PKU
| Dose (mg/kg, oral) | Effect on Plasma Phenylalanine | Effect on Urinary Phenylalanine | Reference(s) |
| 50-250 | Dose-dependent decrease (~50% at higher doses) | Dose-dependent increase (>40-fold at higher doses) | [13] |
Table 3: Clinical Efficacy of JNT-517 in Phenylketonuria (PKU) Patients (Phase 1/2 Study)
| Dose | Mean Reduction in Blood Phenylalanine from Baseline | Study Duration | Reference(s) |
| 75mg twice daily | 44% | 28 days | [12] |
| 150mg twice daily | 60% | 28 days | [12][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize SLC6A19 inhibitors.
In Vitro Assays
This assay directly measures the function of the SLC6A19 transporter by quantifying the uptake of a labeled substrate in cells expressing the transporter.
-
Cell Lines: Flp-In T-REx 293 cells stably co-expressing human or mouse SLC6A19 and its ancillary protein TMEM27. Human post-mortem intestinal epithelial cells for endogenous SLC6A19 activity.[15]
-
Reagents:
-
Culture Medium: Standard cell culture medium appropriate for the cell line.
-
Induction Agent: Tetracycline (1 µg/mL) to induce transporter expression in the T-REx system.[15]
-
Wash Buffer: Live Cell Imaging Solution (LCIS) or Krebs buffer (140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 11 mM HEPES, 10 mM glucose, pH 7.4).[15]
-
Test Compounds: SLC6A19 inhibitors (e.g., JNT-517, JN-170) dissolved in DMSO (final concentration 0.5%).[15]
-
Labeled Substrate: ¹³C₆,¹⁵N₁-labeled L-isoleucine or other suitable neutral amino acid.[15]
-
Lysis Buffer: H₂O with an internal standard (e.g., 15 µM D-Leucine-D₁₀).[15]
-
-
Protocol:
-
Plate cells in 384-well plates and induce SLC6A19 expression with tetracycline for 24 hours.[15]
-
Wash the cells with the appropriate wash buffer.
-
Add the test compounds at various concentrations and incubate for 1 hour at room temperature.[15]
-
Initiate the transport reaction by adding the labeled substrate (e.g., 1 mM ¹³C₆,¹⁵N₁-labeled L-isoleucine).[15]
-
Incubate for 20 minutes at room temperature to allow for substrate uptake.[15]
-
Terminate the reaction by washing the cells.
-
Lyse the cells with the lysis buffer and incubate for 1-2 hours.[15]
-
Centrifuge the plates to pellet cell debris.
-
Analyze the supernatant for the concentration of the labeled substrate using LC-MS/MS.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
This high-throughput assay indirectly measures the activity of the electrogenic SLC6A19 transporter by detecting changes in membrane potential upon substrate transport.
-
Cell Lines: CHO-BC cells (CHO cells stably expressing B⁰AT1 and collectrin) or MDCK cells stably expressing human SLC6A19 and TMEM27.[16][17]
-
Reagents:
-
Protocol:
-
Seed cells in a 96-well or 384-well black-wall plate and culture overnight.[16]
-
Wash the cells three times with HBSS+G.[18]
-
Add the test compounds and the dye-loading buffer from the kit to the cells and incubate for 30-60 minutes at room temperature.[16]
-
Place the plate in a FLIPR instrument.
-
Measure the baseline fluorescence.
-
Add the substrate (e.g., final concentration of 1.5 mM leucine) to initiate transport.[18]
-
Monitor the change in fluorescence over time. Inhibition of transport will result in a reduced fluorescence signal.
-
In Vivo Assays
This protocol assesses the ability of an SLC6A19 inhibitor to lower plasma phenylalanine and increase its urinary excretion in a relevant animal model of PKU.
-
Animal Model: Pah-enu2 mice, a widely used model for classic PKU.[11][19][20]
-
Housing: Standard housing conditions with a 12/12 light/dark cycle and ad libitum access to food and water, unless otherwise specified for dietary studies.[20]
-
Test Compound Formulation: The inhibitor (e.g., JN-170) is formulated for oral administration.
-
Protocol:
-
Acclimate Pah-enu2 mice to the experimental conditions.
-
Administer the test compound or vehicle via oral gavage at single or multiple doses (e.g., 50, 100, 200, 250 mg/kg for JN-170).[13]
-
Collect urine over a specified period (e.g., 12 hours) using metabolic cages.[21]
-
Collect blood samples at various time points post-dosing via standard methods (e.g., tail vein or terminal cardiac puncture) to obtain plasma.
-
Analyze plasma and urine samples for phenylalanine and other amino acid concentrations using a suitable analytical method (e.g., LC-MS/MS).
-
Evaluate the dose-dependent effects of the inhibitor on plasma and urinary phenylalanine levels compared to the vehicle-treated control group.
-
Visualizations of Workflows and Pathways
Conclusion
The inhibition of the SLC6A19 transporter represents a promising, novel therapeutic strategy for managing Phenylketonuria and potentially other metabolic disorders characterized by elevated levels of neutral amino acids. The this compound class of inhibitors, particularly the clinical candidate JNT-517, has demonstrated a clear mechanism of action, potent in vitro activity, and significant in vivo efficacy in both preclinical models and human clinical trials. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important new class of therapeutic agents. Further research will continue to elucidate the full potential of SLC6A19 inhibition in metabolic diseases.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. jnanatx.com [jnanatx.com]
- 4. Preclinical characterization of SLC6A19 inhibitor JNT-517 divulged at ACS | BioWorld [bioworld.com]
- 5. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jnanatx.com [jnanatx.com]
- 8. jnanatx.com [jnanatx.com]
- 9. jnanatx.com [jnanatx.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jnana Therapeutics Reveals Positive Phase 1/2 Data for JNT-517 in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 13. SLC6A19 inhibition as a strategy for PKU treatment | BioWorld [bioworld.com]
- 14. jnanatx.com [jnanatx.com]
- 15. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 16. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 19. Comparative metabolomics in the Pahenu2 classical PKU mouse identifies cerebral energy pathway disruption and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Genetically engineered probiotic for the treatment of phenylketonuria (PKU); assessment of a novel treatment in vitro and in the PAHenu2 mouse model of PKU | PLOS One [journals.plos.org]
- 21. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
Therapeutic Potential of SLC6A19 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1, has emerged as a compelling therapeutic target for a range of metabolic and genetic disorders. As the primary transporter for neutral amino acids in the intestine and kidneys, its inhibition presents a novel strategy to modulate amino acid homeostasis. This technical guide provides a comprehensive overview of the therapeutic potential of SLC6A19 inhibitors, with a focus on the mechanism of action, preclinical evidence, and clinical development landscape. While the specific compound "Slc6A19-IN-1" is not extensively detailed in publicly available literature, this document will synthesize data from prominent SLC6A19 inhibitors in development, such as JNT-517 and MZE782, to illustrate the therapeutic promise of this class of molecules.
Introduction to SLC6A19 (B⁰AT1)
SLC6A19 is a sodium-dependent neutral amino acid transporter responsible for the absorption of most neutral amino acids from the diet in the small intestine and their reabsorption from the glomerular filtrate in the kidneys[1][2][3][4]. Its crucial role in amino acid handling is underscored by Hartnup disease, a rare genetic disorder caused by loss-of-function mutations in the SLC6A19 gene. This condition leads to neutral aminoaciduria, and while often benign, it can result in nutrient deficiencies[1][3][4]. The generally mild phenotype of Hartnup disease suggests that pharmacological inhibition of SLC6A19 could be well-tolerated[5].
Mechanism of Action of SLC6A19 Inhibitors
SLC6A19 inhibitors function by competitively binding to the B⁰AT1 transporter, thereby blocking the uptake and reuptake of neutral amino acids in the intestine and kidneys, respectively[1]. This action is intended to induce a controlled malabsorption of these amino acids, leading to specific therapeutic effects.
The primary mechanism for therapeutic benefit in phenylketonuria (PKU) is the inhibition of renal SLC6A19, which increases the urinary excretion of phenylalanine (Phe), thereby lowering its toxic plasma levels[6][7][8]. In the context of metabolic disorders, inhibiting intestinal SLC6A19 can mimic the effects of dietary protein restriction, which has been shown to improve metabolic health[5][9]. This can lead to downstream effects such as increased production of glucagon-like peptide-1 (GLP-1) and fibroblast growth factor 21 (FGF21), both of which have beneficial effects on glucose homeostasis[5][10].
Figure 1: Mechanism of SLC6A19 Inhibition.
Therapeutic Applications and Preclinical Evidence
Phenylketonuria (PKU)
PKU is an inherited metabolic disorder characterized by the toxic accumulation of phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase[7]. SLC6A19 is the primary transporter for Phe reabsorption in the kidneys[6][7][8]. Inhibition of SLC6A19 is a promising therapeutic strategy to increase urinary Phe excretion and lower plasma Phe levels.
Preclinical Studies: Studies in a mouse model of PKU (Pahenu2 mice) have demonstrated that administration of an SLC6A19 inhibitor leads to a significant increase in urinary excretion of Phe and a corresponding dose-dependent reduction in plasma Phe levels[6][7][8]. These effects were observed in mice with both high (classic PKU) and moderately elevated (hyperphenylalaninemia) plasma Phe levels, suggesting broad applicability[8].
Chronic Kidney Disease (CKD)
The therapeutic rationale for SLC6A19 inhibition in CKD is multifaceted. It may involve reducing the metabolic workload of the proximal tubules, which are often injured in CKD[2]. Interestingly, a dose-dependent initial dip in the estimated glomerular filtration rate (eGFR) has been observed with the SLC6A19 inhibitor MZE782, similar to that seen with SGLT2 inhibitors, which are known to have a kidney-protective effect[11]. This suggests a potential for SLC6A19 inhibitors to preserve kidney function in CKD.
Preclinical Studies: In a mouse model of aristolochic acid-induced nephropathy, systemic deficiency of SLC6A19 was found to alleviate renal cellular senescence and reduce subsequent inflammation and fibrosis[2].
Metabolic Disorders
By limiting the absorption of neutral amino acids, particularly branched-chain amino acids (BCAAs), SLC6A19 inhibitors can mimic the beneficial effects of dietary protein restriction[5][9]. Mice lacking SLC6A19 have shown improved glucose tolerance and are protected from diet-induced obesity[5]. The mechanisms are thought to involve increased levels of GLP-1 and FGF21, and reduced signaling through the mTORC1 pathway, which is linked to insulin resistance[10].
Clinical Development of SLC6A19 Inhibitors
Two notable SLC6A19 inhibitors have entered clinical development: JNT-517 and MZE782.
Phase 1 Clinical Trial Data
Phase 1 studies in healthy volunteers have been conducted for both JNT-517 and MZE782. The primary objective of these studies was to assess safety and tolerability, with secondary objectives including pharmacokinetics and pharmacodynamics[6][7].
Key Findings:
-
Safety and Tolerability: Both JNT-517 and MZE782 were found to be safe and well-tolerated in single and multiple ascending dose studies[6][7][11].
-
Pharmacodynamics: Both compounds demonstrated clear target engagement by inducing a dose-dependent increase in the urinary excretion of neutral amino acids, including phenylalanine and glutamine[6][7][11]. This confirms the mechanism of action in humans.
-
Kidney Function Marker: For MZE782, a dose-dependent initial dip in eGFR was observed, which is considered a potential indicator of a kidney-protective effect[11].
| Compound | Study Phase | Population | Key Outcomes | Reference |
| JNT-517 | Phase 1 | Healthy Volunteers | Safe and well-tolerated; dose-dependent increase in urinary Phe excretion. | [6][7][8] |
| MZE782 | Phase 1 | Healthy Volunteers | Well-tolerated; dose-dependent increases in urinary Phe and glutamine; dose-dependent initial eGFR dip observed. | [11] |
Table 1: Summary of Clinical Data for SLC6A19 Inhibitors
Future Clinical Development
Based on the positive Phase 1 data, both JNT-517 and MZE782 are advancing to Phase 2 clinical trials. Maze Therapeutics plans to initiate two Phase 2 proof-of-concept trials for MZE782 in 2026, one for PKU focusing on plasma Phe reduction and another for CKD evaluating proteinuria reduction[11]. JNT-517 has also progressed to clinical evaluation in patients with PKU[7][8].
Experimental Protocols
In Vivo Efficacy Assessment in PKU Mouse Model (Pahenu2)
-
Animal Model: Male Pahenu2 mice, which harbor a mutation in the phenylalanine hydroxylase gene, are used. C57Bl/6J wild-type mice serve as controls[6][7][8].
-
Dosing: The SLC6A19 inhibitor or vehicle is administered orally to the mice[7].
-
Sample Collection: Urine and plasma samples are collected at specified time points post-dosing.
-
Analysis: Urinary and plasma amino acid levels, particularly phenylalanine, are quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Endpoint: The primary endpoints are the change in urinary phenylalanine excretion and the reduction in plasma phenylalanine levels compared to the vehicle-treated group[6][7][8].
Figure 2: Preclinical Efficacy Workflow in a PKU Mouse Model.
Phase 1 Clinical Trial Design (Single and Multiple Ascending Doses)
-
Study Design: A randomized, double-blind, placebo-controlled design is typically used. The study consists of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase[7].
-
Dosing: In the SAD phase, single oral doses of the SLC6A19 inhibitor or placebo are administered to different cohorts at escalating dose levels. In the MAD phase, multiple doses are given over a set period (e.g., daily for 7-14 days) at escalating dose levels.
-
Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics (PK): Plasma concentrations of the drug are measured at various time points to determine parameters like Cmax, Tmax, and AUC.
-
Pharmacodynamics (PD): Urine is collected over specified intervals (e.g., 24 hours) to measure the excretion of neutral amino acids, including phenylalanine, to confirm target engagement[6][7][11].
-
-
Endpoints: The primary endpoint is the safety and tolerability of the inhibitor. Secondary endpoints include PK parameters and the change in urinary amino acid excretion from baseline[6][7].
Future Directions and Conclusion
The inhibition of SLC6A19 represents a promising and novel therapeutic approach for PKU, with the potential for broader applications in CKD and metabolic disorders. The strong preclinical data, coupled with positive Phase 1 results for compounds like JNT-517 and MZE782, provide a solid foundation for continued clinical development. The upcoming Phase 2 proof-of-concept studies will be crucial in validating the therapeutic efficacy of this class of inhibitors in patient populations. Further research into the long-term effects of chronic SLC6A19 inhibition and the full spectrum of its metabolic consequences will be essential for realizing the full therapeutic potential of this target.
References
- 1. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CRRT 2023 Meeting: Targeting Amino Acid Transport to Improve Acute Kidney Injury Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. mdpi.com [mdpi.com]
- 6. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 8. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maze Therapeutics Reports Third Quarter 2025 Financial Results and Recent Highlights | INN [investingnews.com]
An In-depth Technical Guide to the Target Validation of Slc6A19-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the target validation studies for the novel inhibitor Slc6A19-IN-1. This molecule, also identified as JN-170, is a potent and selective inhibitor of the Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1. SLC6A19 is the primary transporter responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys[1][2]. Pharmacological inhibition of SLC6A19 is a promising therapeutic strategy for metabolic disorders such as Phenylketonuria (PKU), where the accumulation of toxic levels of phenylalanine (Phe) leads to severe neurological damage[3][4]. This document summarizes the key preclinical data, experimental protocols, and relevant signaling pathways associated with the validation of this compound as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound (JN-170) and a related human-potent inhibitor, JNT-517.
Table 1: In Vitro Inhibitory Potency of SLC6A19 Inhibitors [1]
| Compound | Target Ortholog | IC₅₀ (nM) | 95% Confidence Interval (nM) | Assay Type |
| This compound (JN-170) | Mouse SLC6A19 | 97 | 73-129 | Isoleucine Transport Assay |
| Human SLC6A19 | 1250 | 680-2820 | Isoleucine Transport Assay | |
| JNT-517 | Human SLC6A19 | 47 | 38-57 | Isoleucine Transport Assay |
| Mouse SLC6A19 | > 11,800 | - | Isoleucine Transport Assay |
Table 2: In Vivo Pharmacodynamic Effects of this compound (JN-170) in a PKU Mouse Model (Pahenu2) [1][5]
| Dose (mg/kg, oral) | Time Post-Dose (hours) | Plasma Phe Reduction (%) | Notes |
| 50 | 3 | 45% | Plasma exposure above in vitro IC₇₅ |
| 250 | 3 | 54% | Plasma exposure above in vitro IC₉₀ |
| 250 | 12 | 61% | Sustained effect due to continuous exposure |
Table 3: In Vivo Effects of this compound (JN-170) on Urinary Amino Acid Excretion in Wild-Type C57Bl/6 Mice (12-hour collection) [5]
| Amino Acid | Fold Change vs. Vehicle (250 mg/kg dose) |
| Glutamine | ~32-fold |
| Histidine | ~32-fold |
| Threonine | ~29-fold |
| Phenylalanine | >40-fold (in PKU model)[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound are provided below.
In Vitro Isoleucine Transport Assay
This assay is used to determine the inhibitory potency (IC₅₀) of compounds against SLC6A19.
-
Cell Line: Flp-In T-REx 293 cells stably co-expressing either human or mouse SLC6A19 and its ancillary protein, TMEM27.
-
Protocol:
-
Seed cells in 384-well plates and induce protein expression with tetracycline (1 µg/mL).
-
Wash the cells with Hank's Balanced Salt Solution with glucose (HBSS + G).
-
Pre-incubate the cells with a dilution series of the test compound (e.g., this compound) for a specified time.
-
Initiate the transport reaction by adding a solution containing a mixture of a radiolabeled substrate (e.g., L-[¹⁴C]isoleucine) and the test compound. A typical substrate concentration is 150 µM[6].
-
Incubate for a short period (e.g., 6 minutes) at 37°C[6].
-
Terminate the transport by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration relative to a vehicle control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies in Mice
These studies assess the exposure and pharmacological effect of this compound in a living organism.
-
Animal Model: Wild-type C57Bl/6 mice or the Pahenu2 mouse model of PKU.
-
Pharmacokinetics Protocol:
-
Administer this compound to mice via oral gavage at various doses (e.g., 50, 100, 200, 250 mg/kg)[4].
-
Collect blood samples at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Process blood to obtain plasma.
-
Extract the drug from plasma and analyze its concentration using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.
-
-
Pharmacodynamics Protocol (Urinary Amino Acid Excretion):
-
House mice in metabolic cages to allow for urine collection.
-
Administer a single oral dose of this compound or vehicle.
-
Collect urine over a defined period (e.g., 12 hours).
-
Measure the concentrations of various neutral amino acids in the urine samples using LC-MS/MS.
-
Calculate the fold change in amino acid excretion in treated animals compared to the vehicle control group[5].
-
-
Pharmacodynamics Protocol (Plasma Phenylalanine Reduction):
-
Use the Pahenu2 mouse model, which exhibits high plasma Phe levels.
-
Obtain a baseline (pre-dose) blood sample.
-
Administer a single oral dose of this compound or vehicle.
-
Collect blood samples at various time points post-dose (e.g., 3 and 12 hours)[1].
-
Measure plasma Phe concentrations using LC-MS/MS.
-
Calculate the percentage reduction in plasma Phe from baseline for both treated and vehicle groups[1].
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
Inhibition of SLC6A19 leads to reduced systemic availability of neutral amino acids, which in turn modulates key metabolic signaling pathways. Genetic studies in Slc6a19 knockout mice have elucidated these downstream effects, which are presumed to be mimicked by pharmacological inhibition with agents like this compound.
Caption: Downstream signaling effects of SLC6A19 inhibition.
Experimental Workflow
The validation of a novel SLC6A19 inhibitor like this compound follows a structured workflow from initial screening to in vivo proof-of-concept.
Caption: A typical workflow for SLC6A19 inhibitor validation.
References
- 1. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 3. jnanatx.com [jnanatx.com]
- 4. SLC6A19 inhibition as a strategy for PKU treatment | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of Potent SLC6A19 Inhibitors on Amino Acid Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1, is the primary transporter for neutral amino acids in the intestine and kidneys.[1][2] Its inhibition presents a promising therapeutic strategy for metabolic disorders such as phenylketonuria (PKU) and type 2 diabetes by modulating amino acid absorption and reabsorption.[1][3] While specific in vivo data for the compound "Slc6A19-IN-1" is not publicly available in peer-reviewed literature, this guide provides an in-depth overview of the in vivo effects of other potent, orally bioavailable SLC6A19 inhibitors, namely JNT-517 (and its murine surrogate JN-170) and "compound 39". This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to serve as a comprehensive resource for researchers in the field.
Introduction to SLC6A19 Inhibition
SLC6A19 is responsible for the sodium-dependent transport of a broad range of neutral amino acids across the apical membrane of epithelial cells in the small intestine and proximal renal tubules.[1] Genetic loss-of-function mutations in the SLC6A19 gene lead to Hartnup disorder, a condition characterized by neutral aminoaciduria.[1] Pharmacological inhibition of SLC6A19 aims to mimic this effect to achieve therapeutic benefits. In phenylketonuria (PKU), inhibiting SLC6A19 reduces the reabsorption of excess phenylalanine in the kidneys, thereby promoting its excretion in urine and lowering its neurotoxic levels in the blood.[1][4] In the context of type 2 diabetes, reducing intestinal amino acid absorption through SLC6A19 inhibition has been shown to improve glycemic control, potentially through the upregulation of glucagon-like peptide-1 (GLP-1) and fibroblast growth factor 21 (FGF21).[2][3]
Quantitative In Vivo Data on SLC6A19 Inhibitors
The following tables summarize the key in vivo pharmacokinetic and pharmacodynamic data for the SLC6A19 inhibitors JNT-517, JN-170, and compound 39 from published studies.
Table 1: In Vitro Potency of SLC6A19 Inhibitors
| Compound | Target | Assay | IC₅₀ | Reference |
| JNT-517 | human SLC6A19 | Isoleucine Transport | 47 nM | [1] |
| human SLC6A19 | Glutamine Transport (intestinal epithelial cells) | 81 nM | [1] | |
| mouse SLC6A19 | Isoleucine Transport | > 11.8 µM | [1] | |
| JN-170 | mouse SLC6A19 | Isoleucine Transport | 97 nM | [1] |
| human SLC6A19 | Isoleucine Transport | 1.25 µM | [1] | |
| Compound 39 | B⁰AT1 (SLC6A19) | Not Specified | 0.035 µM | [3] |
Table 2: In Vivo Pharmacokinetics of SLC6A19 Inhibitors in Mice
| Compound | Dose & Route | Bioavailability (%F) | Reference |
| JN-170 | Not Specified | Favorable Profile | [1] |
| Compound 39 | Not Specified | 66% | [3] |
Table 3: In Vivo Effects of JN-170 on Plasma Phenylalanine (Phe) in a PKU Mouse Model (Pahenu2)
| Treatment | Dosing | Time Point | Plasma Phe Reduction | P-value | Reference |
| JN-170 (50 mg/kg) | Single Oral Dose | 3 hours post-dose | 45% | 0.0003 | [1] |
| JN-170 (200 mg/kg) | Single Oral Dose | 3 hours post-dose | 59% (on 0.75% Phe diet) | Not Specified | [1] |
| JN-170 (200 mg/kg) | Single Oral Dose | 3 hours post-dose | 61% (on 0.45% Phe diet) | Not Specified | [1] |
| JN-170 (200 mg/kg) | Single Oral Dose | 3 hours post-dose | 47% (on 0.225% Phe diet) | Not Specified | [1] |
Table 4: In Vivo Effects of JNT-517 on Urinary Amino Acid Excretion in Healthy Human Volunteers
| Treatment | Dosing | Effect | Reference |
| JNT-517 | Single Ascending Dose (SAD) | Dose-dependent increase in urinary Hartnup amino acids | [1] |
| JNT-517 | Multiple Ascending Dose (MAD) | Dose-dependent increase in total Hartnup amino acids excreted over 24 hours | [1] |
Experimental Protocols
In Vivo Studies in a Phenylketonuria (PKU) Mouse Model[1]
-
Animal Model: C57Bl/6J wild-type and Pahenu2 mice (a model for PKU).
-
Inhibitor Administration: The SLC6A19 inhibitor JN-170 was administered via oral gavage as a single dose.
-
Sample Collection: Urine was collected over a 12-hour period. Blood samples were collected at various time points (e.g., pre-dose and 3 hours post-dose) to obtain plasma.
-
Amino Acid Analysis: Plasma and urinary amino acid concentrations were quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentrations of the inhibitor were measured at different time points to determine its pharmacokinetic profile.
In Vivo Studies in a Diet-Induced Obese (DIO) Mouse Model[3]
-
Animal Model: Diet-induced obese (DIO) mice.
-
Inhibitor Administration: Compound 39 was administered to assess its in vivo efficacy.
-
Efficacy Assessment: The study evaluated the effect of the inhibitor on glycemic control. Specific parameters measured are not detailed in the abstract but likely included blood glucose levels and potentially markers like GLP-1 and FGF21.
Phase 1 Clinical Study in Healthy Human Volunteers[1]
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participants: Healthy human volunteers.
-
Inhibitor Administration: JNT-517 was administered orally.
-
Primary Objective: To assess the safety and tolerability of JNT-517.
-
Secondary Objectives: To evaluate the pharmacokinetics and pharmacodynamics of JNT-517.
-
Pharmacodynamic Assessment: Measurement of urinary excretion of neutral amino acids.
Visualizations: Signaling Pathways and Experimental Workflows
SLC6A19 Inhibition and its Downstream Effects
Caption: Mechanism of action of SLC6A19 inhibitors.
General Experimental Workflow for In Vivo Assessment of SLC6A19 Inhibitors
Caption: In vivo experimental workflow for SLC6A19 inhibitors.
Conclusion
The pharmacological inhibition of SLC6A19 presents a compelling strategy for the treatment of PKU and potentially other metabolic diseases. The in vivo data for potent and orally bioavailable inhibitors like JNT-517 and compound 39 demonstrate clear pharmacodynamic effects, namely the induction of neutral aminoaciduria, which leads to a significant reduction in plasma phenylalanine levels in a preclinical model of PKU. Furthermore, early clinical data with JNT-517 in healthy volunteers confirm this mechanism of action in humans. The detailed experimental protocols and workflows provided herein offer a guide for researchers aiming to evaluate novel SLC6A19 inhibitors. Future research will likely focus on the long-term efficacy and safety of this class of inhibitors and their potential application in a wider range of metabolic disorders.
References
- 1. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel, potent and orally efficacious inhibitor of neutral amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of JNT-517, an inhibitor of SLC6A19 for the treatment of phenylketonuria - American Chemical Society [acs.digitellinc.com]
The Role of SLC6A19 Inhibition in Metabolic Diseases: A Technical Guide on SLC6A19-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1, is the primary transporter for neutral amino acids in the intestine and kidneys.[1][2][3][4][5] It plays a crucial role in the absorption of dietary amino acids and the reabsorption of amino acids from the glomerular filtrate.[1][2][3][4][5] Dysregulation of amino acid metabolism is increasingly implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and phenylketonuria (PKU).[6][7][8] Consequently, pharmacological inhibition of SLC6A19 has emerged as a promising therapeutic strategy.[2][3][9][10] This technical guide focuses on the profile of a representative SLC6A19 inhibitor, herein referred to as Slc6A19-IN-1, to explore the therapeutic potential and underlying mechanisms of this drug class.
Mutations in the SLC6A19 gene are the cause of Hartnup disease, a generally benign condition characterized by neutral aminoaciduria, suggesting that inhibition of this transporter could be well-tolerated.[1][4][11][12][13] Preclinical studies using genetic knockout mice (Slc6a19⁻/⁻) have demonstrated improved glucose tolerance, protection from diet-induced obesity, and elevated levels of beneficial metabolic hormones like FGF21 and GLP-1.[2][11][14][15] These findings provide a strong rationale for the development of small molecule inhibitors of SLC6A19.
Mechanism of Action
This compound acts as a competitive or allosteric inhibitor of the SLC6A19 transporter.[1][15] By binding to the transporter, it blocks the uptake of neutral amino acids, including branched-chain amino acids (BCAAs; leucine, isoleucine, and valine) and aromatic amino acids (phenylalanine, tyrosine, and tryptophan), in the small intestine and their reabsorption in the kidneys.[1][9] This dual action leads to reduced plasma levels of these amino acids and increased urinary excretion.[16][17]
The therapeutic effects in metabolic diseases are thought to be mediated by several downstream mechanisms:
-
Reduced BCAA-Mediated Insulin Resistance: Elevated levels of BCAAs are associated with insulin resistance.[6][7] By limiting BCAA absorption, SLC6A19 inhibitors may improve insulin sensitivity.
-
Increased GLP-1 Secretion: The presence of unabsorbed amino acids in the distal gut stimulates L-cells to secrete glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and promotes satiety.[11][14]
-
Elevated FGF21 Levels: Reduced amino acid flux to the liver can induce the production of Fibroblast Growth Factor 21 (FGF21), a hormone with pleiotropic beneficial effects on glucose and lipid metabolism.[11][14][15]
-
Reduced Phenylalanine Levels in PKU: In phenylketonuria, the inability to metabolize phenylalanine (Phe) leads to its toxic accumulation. SLC6A19 inhibition promotes the urinary excretion of Phe, thereby lowering its plasma concentration.[9][16][17]
Quantitative Data on SLC6A19 Inhibitors
The following tables summarize key quantitative data for representative SLC6A19 inhibitors, including the clinical candidate JNT-517 and the tool compound benztropine.
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |
| JNT-517 | Human SLC6A19 | Isoleucine Transport Assay | 47 nM (95% CI 38–57 nM) | [16] |
| JNT-517 | Human SLC6A19 | Glutamine Transport Assay (in human intestinal epithelial cells) | 81 nM (95% CI 33–197 nM) | [16] |
| JNT-517 | Mouse SLC6A19 | Isoleucine Transport Assay | > 11.8 µM | [16] |
| Benztropine | B⁰AT1 (SLC6A19) | [³H]leucine uptake | 44 ± 9 µM | [3] |
| Cinromide | Human SLC6A19 | FLIPR Membrane Potential & Stable Isotope Uptake | Confirmed Inhibitor | [18][19] |
| Preclinical Model | Compound | Dosing | Key Findings | Reference |
| Pahᵉⁿᵘ² mice (PKU model) | SLC6A19 inhibitor | Not specified | ~60-fold increase in urinary Phe excretion vs. WT | [16] |
| Pahᵉⁿᵘ² mice (PKU model) | SLC6A19 inhibitor | Dose-dependent | Reduction in plasma Phe | [16] |
| Slc6a19 knockout mice | N/A | N/A | Delayed appearance of [¹⁴C]-leucine and [¹⁴C]-methionine in plasma after oral administration | [2] |
| Slc6a19 knockout mice | N/A | N/A | Improved glucose tolerance and protection from diet-induced obesity | [2][10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SLC6A19 Inhibition in Metabolic Regulation
Caption: Mechanism of this compound in metabolic diseases.
Experimental Workflow for Identifying SLC6A19 Inhibitors
Caption: Workflow for SLC6A19 inhibitor identification.
Key Experimental Protocols
Stable Isotope-Labeled Amino Acid Uptake Assay
This assay directly measures the transport activity of SLC6A19 by quantifying the uptake of a labeled amino acid substrate.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells stably co-expressing human SLC6A19 and its ancillary subunit, TMEM27.[18][19]
-
Reagents:
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Stable isotope-labeled amino acid (e.g., ¹³C,¹⁵N-Isoleucine) at a concentration of 2 mM.[18]
-
Test compounds (e.g., this compound) at various concentrations.
-
DMSO (vehicle control).
-
-
Protocol:
-
Seed MDCK-hSLC6A19/TMEM27 cells in 96-well plates and grow to confluence.
-
Wash cells with HBSS.
-
Pre-incubate cells with test compounds or DMSO in HBSS for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate uptake by adding HBSS containing the stable isotope-labeled amino acid and the test compound.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold HBSS.
-
Lyse the cells and collect the intracellular contents.
-
Analyze the concentration of the labeled amino acid in the cell lysate using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the percent inhibition of uptake relative to the DMSO control.
-
Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay
This is a functional, cell-based assay that measures changes in membrane potential associated with the electrogenic transport of amino acids by SLC6A19.
-
Cell Line: MDCK cells stably co-expressing hSLC6A19 and TMEM27.[18][19]
-
Reagents:
-
FLIPR Membrane Potential Assay Kit.
-
Assay buffer (e.g., HBSS).
-
SLC6A19 substrate (e.g., L-isoleucine, 3 mM).[18]
-
Test compounds.
-
-
Protocol:
-
Plate cells in black-walled, clear-bottom 96-well plates.
-
Load cells with the fluorescent membrane potential dye according to the kit manufacturer's instructions.
-
Acquire a baseline fluorescence reading using a FLIPR instrument.
-
Add test compounds to the wells and incubate.
-
Add the SLC6A19 substrate (L-isoleucine) to stimulate transport, which causes membrane depolarization and a change in fluorescence.
-
Monitor the fluorescence change over time.
-
Inhibitors of SLC6A19 will reduce the substrate-induced depolarization, resulting in a smaller fluorescence signal change.
-
Quantify the inhibitory effect by comparing the signal in compound-treated wells to control wells.
-
In Vivo Efficacy Study in a Phenylketonuria (PKU) Mouse Model
This protocol assesses the ability of an SLC6A19 inhibitor to lower plasma phenylalanine in a relevant disease model.
-
Animal Model: Pahᵉⁿᵘ² mice, which have a mutation in the phenylalanine hydroxylase gene, recapitulating the PKU phenotype.[16]
-
Reagents:
-
SLC6A19 inhibitor formulated for oral or parenteral administration.
-
Vehicle control.
-
-
Protocol:
-
Acclimate Pahᵉⁿᵘ² mice to the experimental conditions.
-
Collect baseline blood and urine samples to determine initial plasma and urinary phenylalanine levels.
-
Administer the SLC6A19 inhibitor or vehicle to the mice via the chosen route (e.g., oral gavage).
-
House mice in metabolic cages for timed urine collection (e.g., 24 hours).
-
Collect blood samples at specified time points post-dose.
-
Process blood to obtain plasma.
-
Analyze phenylalanine concentrations in plasma and urine samples using a suitable analytical method (e.g., LC-MS/MS or amino acid analyzer).
-
Compare the changes in plasma and urinary phenylalanine levels between the inhibitor-treated group and the vehicle-treated group to determine efficacy.
-
Conclusion
The inhibition of the neutral amino acid transporter SLC6A19 represents a novel and promising therapeutic avenue for a range of metabolic disorders. By modulating the absorption and reabsorption of amino acids, inhibitors like this compound can favorably impact glucose homeostasis, body weight, and the pathophysiology of specific aminoacidopathies such as PKU. The preclinical and emerging clinical data for compounds in this class underscore the potential of this strategy. Further research and development will be crucial to fully elucidate the therapeutic applications and long-term safety of SLC6A19 inhibitors in treating complex metabolic diseases.
References
- 1. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Biomarkers for Inhibition of SLC6A19 (B⁰AT1)-A Potential Target to Treat Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medlineplus.gov [medlineplus.gov]
- 14. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 17. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of SLC6A19 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter predominantly expressed in the apical membrane of intestinal and renal epithelial cells. It plays a crucial role in the absorption and reabsorption of neutral amino acids, including all essential amino acids.[1][2] Given its central role in amino acid homeostasis, SLC6A19 has emerged as a promising therapeutic target for a range of metabolic disorders. Pharmacological inhibition of SLC6A19 offers a novel approach to treating conditions such as type 2 diabetes and phenylketonuria (PKU).[3][4] This document provides an in-depth technical overview of the pharmacological profile of SLC6A19 inhibitors, summarizing key data, experimental methodologies, and the underlying signaling pathways. While the specific compound "Slc6a19-IN-1" is not prominently documented in scientific literature, this guide will focus on the well-characterized inhibitors of SLC6A19 to provide a comprehensive understanding of this class of molecules.
Mechanism of Action of SLC6A19 Inhibitors
SLC6A19 inhibitors function by selectively binding to the B⁰AT1 transporter, thereby blocking the uptake of neutral amino acids.[1] This inhibition can occur through several mechanisms, primarily competitive and allosteric inhibition.
-
Competitive Inhibition: These inhibitors directly compete with endogenous neutral amino acids for the substrate-binding site on the SLC6A19 transporter.[1] By occupying this site, they prevent the transport of amino acids into the cells. Examples of competitive inhibitors include benztropine and nimesulide.[5][6]
-
Allosteric Inhibition: Allosteric inhibitors bind to a site on the transporter that is distinct from the substrate-binding site. This binding induces a conformational change in the protein, which in turn reduces its transport activity.[7] JNT-517 is a notable example of an allosteric inhibitor of SLC6A19.[8]
Quantitative Pharmacological Data
A number of small molecule inhibitors of SLC6A19 have been identified and characterized. The following table summarizes the in vitro potency of several key compounds.
| Compound | Type of Inhibition | IC50 Value | Notes |
| JNT-517 | Allosteric | 47 nM (human SLC6A19) | Orally active and selective. In clinical development for Phenylketonuria (PKU).[8][9] |
| Compound 39 | Not specified | 35 nM | A nimesulide derivative with good oral bioavailability and in vivo efficacy in a diet-induced obese mouse model.[10][11] |
| Cinromide | Not specified | 0.5 µM | An anticonvulsant agent found to be a robust and selective inhibitor of SLC6A19.[12][13] |
| Benztropine | Competitive | 44 µM | An anticholinergic drug repurposed as an SLC6A19 inhibitor.[5][14] |
| Nimesulide | Competitive (with respect to Na+) | 23 µM | A non-steroidal anti-inflammatory drug (NSAID) that also inhibits SLC6A19.[6][15] |
Experimental Protocols for Characterization
The identification and characterization of SLC6A19 inhibitors involve a range of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
In Vitro Assays:
-
Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay: This high-throughput screening assay utilizes a fluorescent dye to detect changes in cell membrane potential. Since SLC6A19 is an electrogenic transporter (co-transporting Na+ ions with amino acids), its activity leads to membrane depolarization, which can be measured as an increase in fluorescence. Inhibitors of SLC6A19 will prevent this depolarization.[5][16]
-
Protocol Outline:
-
CHO or MDCK cells stably expressing SLC6A19 and its accessory protein TMEM27 are plated in multi-well plates.[5][16]
-
The cells are loaded with a voltage-sensitive fluorescent dye.
-
Test compounds are added to the wells.
-
A substrate amino acid (e.g., L-isoleucine) is added to initiate transport and membrane depolarization.
-
The change in fluorescence is measured using a FLIPR instrument. A reduction in the fluorescence signal in the presence of a test compound indicates inhibition of SLC6A19.
-
-
-
Stable Isotope-Labeled Amino Acid Uptake Assay: This assay directly measures the transport of a specific amino acid into the cells. A stable isotope-labeled amino acid (e.g., ¹³C, ¹⁵N-L-isoleucine) is used as the substrate.[13][16]
-
Protocol Outline:
-
Cells expressing SLC6A19 are incubated with the test inhibitor.
-
A stable isotope-labeled amino acid is added to the cells for a defined period.
-
The cells are washed to remove any extracellular labeled amino acid.
-
The cells are lysed, and the intracellular concentration of the labeled amino acid is quantified using liquid chromatography-mass spectrometry (LC-MS).[13]
-
A decrease in the intracellular labeled amino acid concentration in the presence of the inhibitor demonstrates its blocking activity.
-
-
In Vivo Evaluation:
-
Pharmacokinetic and Pharmacodynamic Studies in Rodent Models: The in vivo efficacy of SLC6A19 inhibitors is often assessed in mouse models.
-
Protocol Outline:
-
Wild-type mice or disease-specific models (e.g., Pah-enu2 mice for PKU, diet-induced obese mice for metabolic studies) are used.[10][17]
-
The inhibitor is administered orally or via another relevant route.
-
Blood samples are collected at various time points to determine the pharmacokinetic profile of the compound.
-
Urine and fecal samples are collected to measure the excretion of neutral amino acids, a direct pharmacodynamic marker of SLC6A19 inhibition.[18]
-
In disease models, relevant biomarkers are measured, such as plasma phenylalanine levels in PKU models or glucose tolerance in metabolic models.[10][18]
-
-
Signaling Pathways and Physiological Effects of SLC6A19 Inhibition
Inhibition of SLC6A19 leads to reduced systemic availability of neutral amino acids, which in turn modulates several key signaling pathways and physiological responses.
-
mTORC1 and GCN2 Pathways: Reduced intracellular levels of amino acids, particularly leucine, lead to the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) pathway.[19] Concurrently, the scarcity of amino acids activates the General Control Nonderepressible 2 (GCN2) pathway, a key sensor of amino acid deprivation.[19][20] This shift in signaling contributes to a metabolic state mimicking that of protein restriction.
-
GLP-1 and FGF21 Secretion: By blocking intestinal absorption, SLC6A19 inhibitors increase the concentration of unabsorbed amino acids in the gut lumen. These luminal amino acids stimulate enteroendocrine cells to secrete glucagon-like peptide-1 (GLP-1), a hormone that improves glycemic control.[3][21][22] Furthermore, the state of amino acid restriction promotes the release of Fibroblast Growth Factor 21 (FGF21) from the liver, which also has beneficial effects on glucose and lipid metabolism.[21][23][24]
Experimental Workflow for SLC6A19 Inhibitor Discovery
The discovery and development of novel SLC6A19 inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.
The pharmacological inhibition of SLC6A19 represents a compelling strategy for the treatment of metabolic diseases. A growing pipeline of potent and selective inhibitors, with diverse mechanisms of action, is currently under investigation. The continued development of these compounds, guided by robust in vitro and in vivo characterization, holds significant promise for delivering novel therapeutics to patients with conditions such as type 2 diabetes and phenylketonuria. This technical guide provides a foundational understanding of the pharmacological profile of SLC6A19 inhibitors, intended to aid researchers and drug developers in this exciting field.
References
- 1. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nimesulide binding site in the B0AT1 (SLC6A19) amino acid transporter. Mechanism of inhibition revealed by proteoliposome transport assay and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jnanatx.com [jnanatx.com]
- 10. Discovery of novel, potent and orally efficacious inhibitor of neutral amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SLC6A19 inhibitor 39 |CAS:2755929-52-1 Probechem Biochemicals [probechem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benzatropine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Nimesulide analogues: From anti-inflammatory to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 18. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GCN2 contributes to mTORC1 inhibition by leucine deprivation through an ATF4 independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of mTORC1 and GCN2 amino acid sensing pathways in tumorigenesis and metastatic progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 23. Mice lacking neutral amino acid transporter B(0)AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of SLC6A19 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of inhibitors targeting the Solute Carrier Family 6 Member 19 (SLC6A19), a neutral amino acid transporter. While specific data for a compound designated "Slc6A19-IN-1" is not publicly available, the following protocols are standard and validated methods for assessing the potency and mechanism of action of any SLC6A19 inhibitor.
Introduction to SLC6A19
The SLC6A19 protein, also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter primarily located in the apical membrane of intestinal and kidney epithelial cells.[1][2][3] It plays a crucial role in the absorption and reabsorption of neutral amino acids, such as leucine, isoleucine, and valine.[1] For its surface expression and function, SLC6A19 requires the accessory protein TMEM27 (collectrin).[4][5] Inhibition of SLC6A19 is a potential therapeutic strategy for metabolic disorders like type 2 diabetes and phenylketonuria by modulating amino acid homeostasis.[1][6][7][8]
Data Presentation: Inhibitor Potency and Substrate Affinity
The following tables summarize key quantitative data for known SLC6A19 inhibitors and substrates, providing a reference for experimental design and data comparison.
Table 1: IC₅₀ Values of Known SLC6A19 Inhibitors
| Compound | Assay Type | Cell Line | Substrate | IC₅₀ | Reference |
| JNT-517 | Isoleucine Transport | Flp-In T-Rex 293 (human SLC6A19) | L-Isoleucine | 47 nM | [9] |
| JNT-517 | Glutamine Transport | Human intestinal epithelial cells | L-Glutamine | 81 nM | [9] |
| JN-170 | Isoleucine Transport | Flp-In T-Rex 293 (mouse SLC6A19) | L-Isoleucine | 97 nM | [9] |
| JN-170 | Isoleucine Transport | Flp-In T-Rex 293 (human SLC6A19) | L-Isoleucine | 1.25 µM | [9] |
| Benztropine | FLIPR | CHO-K1 (stably expressing B⁰AT1 and collectrin) | L-Leucine | 44 ± 9 µM | [4] |
| S-benzyl-L-cysteine | FLIPR | CHO-K1 (stably expressing B⁰AT1 and collectrin) | L-Leucine (1.5 mM) | 14 ± 2 µM | [4] |
| S-benzyl-L-cysteine | Radiolabeled Uptake | CHO-K1 (stably expressing B⁰AT1 and collectrin) | [¹⁴C]Isoleucine (0.15 mM) | 424 ± 38 µM | [4] |
| Cinromide | FMP and Uptake Assays | MDCK (stably expressing hSLC6A19 and TMEM27) | L-Isoleucine | >40% inhibition at 10 µM | [2] |
Table 2: Apparent Substrate Affinity (K₀.₅) for mouse SLC6A19
| Substrate Amino Acid | Apparent Affinity (K₀.₅) | Reference |
| Leucine | ~1 mM to 10 mM | [10] |
| Alanine | 16 mM | [11] |
Signaling and Transport Pathway
The following diagram illustrates the fundamental mechanism of neutral amino acid transport by SLC6A19.
References
- 1. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 7. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Slc6a19-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Slc6a19, also known as B⁰AT1 (Broad Neutral Amino Acid Transporter 1), is a sodium-dependent neutral amino acid transporter primarily expressed on the apical membrane of epithelial cells in the small intestine and the proximal tubules of the kidney[1][2][3][4]. It plays a crucial role in the absorption of neutral amino acids from dietary proteins and their reabsorption from the glomerular filtrate[1][2][3]. Inhibition of SLC6A19 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity[5][6][7]. By blocking the uptake of neutral amino acids, SLC6A19 inhibitors can mimic the beneficial effects of dietary protein restriction, leading to improved glucose homeostasis and reduced body weight[1][6]. Slc6a19-IN-1 is a potent and selective inhibitor of the SLC6A19 transporter, designed for in vitro studies to investigate the physiological roles of SLC6A19 and to screen for novel therapeutic agents.
Mechanism of Action
This compound acts as a competitive inhibitor of the SLC6A19 transporter[2][7]. It binds to the transporter, preventing the binding and subsequent uptake of neutral amino acids into the cell. This leads to a reduction in the intracellular concentration of neutral amino acids, which in turn can modulate various cellular signaling pathways. One of the key pathways affected is the mammalian target of rapamycin (mTORC1) signaling pathway, which is sensitive to amino acid levels[1][5][6]. By reducing intracellular amino acid concentrations, this compound can lead to the downregulation of mTORC1 activity[1]. Furthermore, inhibition of intestinal amino acid absorption by targeting SLC6A19 can increase the delivery of amino acids to the distal gut, stimulating the release of glucagon-like peptide-1 (GLP-1), a hormone with beneficial effects on glucose metabolism[5][6].
Signaling Pathway
Caption: Mechanism of this compound action.
Physicochemical Properties
| Property | Value |
| Target | SLC6A19 (B⁰AT1) |
| IC₅₀ | Varies by compound (e.g., Benztropine: 44 ± 9 µM)[7][8] |
| Solubility | Dependent on specific inhibitor structure. |
| Storage | Store at -20°C for long-term use. |
| Purity | >98% (recommended for cell-based assays) |
Experimental Protocols
Cell Line Selection and Culture
For studying the effects of this compound, it is recommended to use cell lines that endogenously express SLC6A19 or have been engineered to stably express the transporter.
-
Recommended Cell Lines:
-
CHO-K1 cells stably expressing human SLC6A19 and its ancillary protein collectrin (TMEM27) (CHO-BC cells) [7][9][10]. These cells are a robust system for studying SLC6A19-mediated transport.
-
MDCK cells stably expressing human SLC6A19 and TMEM27 [11]. These cells form polarized monolayers, which can be useful for transport studies across epithelial barriers.
-
Caco-2 cells: A human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer and endogenously expresses SLC6A19.
-
-
General Cell Culture Protocol:
-
Culture cells in the appropriate medium, supplemented with fetal bovine serum (FBS) and antibiotics. For stably transfected cells, include the appropriate selection agents (e.g., hygromycin B and geneticin for CHO-BC cells)[9][10].
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂[12].
-
Passage cells upon reaching 80-90% confluency[9]. For transport assays, it is crucial to use cells at a consistent passage number, as transporter expression can decline over time[9].
-
Amino Acid Uptake Assay (using Radiolabeled Substrates)
This protocol is designed to measure the inhibitory effect of this compound on SLC6A19-mediated amino acid transport.
Materials:
-
CHO-BC cells (or other suitable cell line)
-
24-well or 96-well cell culture plates
-
Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Radiolabeled neutral amino acid (e.g., L-[¹⁴C]leucine or L-[³H]isoleucine)
-
Unlabeled neutral amino acid (e.g., L-leucine or L-isoleucine)
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M HCl or 1% Triton X-100)
Protocol:
-
Seed cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
On the day of the assay, aspirate the culture medium and wash the cells three times with pre-warmed HBSS[9][10].
-
Pre-incubate the cells with HBSS containing various concentrations of this compound or vehicle control (e.g., DMSO) for 15-30 minutes at 37°C[9].
-
To initiate the uptake, add HBSS containing the radiolabeled amino acid (e.g., 10 µM L-[¹⁴C]leucine) and the corresponding concentration of this compound or vehicle.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS.
-
Lyse the cells by adding cell lysis buffer to each well and incubate for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate from parallel wells to normalize the uptake data.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Experimental Workflow
Caption: Workflow for an amino acid uptake assay.
Data Presentation
Table 1: Inhibitory Activity of Selected SLC6A19 Inhibitors
| Compound | Cell Line | Assay Type | Substrate | IC₅₀ (µM) | Reference |
| Benztropine | CHO-BC | Radiolabeled Amino Acid Uptake | L-[¹⁴C]leucine | 44 ± 9 | [7][8] |
| Cinromide | MDCK-hSLC6A19 | FLIPR Membrane Potential | L-isoleucine | ~1 | [11] |
| Nimesulide | Oocytes | Electrophysiology | Neutral Amino Acids | ~10 | [10] |
| This compound | (User's Cell Line) | (User's Assay) | (User's Substrate) | To be determined |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Incomplete washing, non-specific binding. | Increase the number and volume of washes with ice-cold HBSS. Include a control with a high concentration of unlabeled amino acid to determine non-specific uptake. |
| Low signal-to-noise ratio | Low transporter expression, short uptake time. | Use cells with confirmed high expression of SLC6A19. Optimize the uptake time to be within the linear range. Increase the specific activity of the radiolabeled substrate. |
| Inconsistent results | Variation in cell density, passage number. | Ensure consistent cell seeding density and use cells within a narrow passage number range[9]. |
| Poor solubility of this compound | Compound precipitation in aqueous buffer. | Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low (<0.5%) and consistent across all conditions. |
Conclusion
This compound is a valuable tool for investigating the role of the SLC6A19 transporter in cellular physiology and for the discovery of new drugs targeting metabolic diseases. The protocols and information provided in these application notes offer a comprehensive guide for the effective use of this compound in cell culture experiments. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Mice Lacking the Intestinal and Renal Neutral Amino Acid Transporter SLC6A19 Demonstrate the Relationship between Dietary Protein Intake and Amino Acid Malabsorption [mdpi.com]
- 2. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medlineplus.gov [medlineplus.gov]
- 4. SLC6A19 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 10. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Application Notes and Protocols for Slc6A19 Inhibition in Mouse Models of Phenylketonuria
Topic: Slc6A19 Inhibitor Dosage for Mouse Models of Phenylketonuria Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylketonuria (PKU) is an inherited metabolic disorder characterized by the inability to properly metabolize the amino acid phenylalanine (Phe). This leads to elevated Phe levels in the blood and brain, causing severe neurological damage if left untreated. A promising therapeutic strategy involves the inhibition of the solute carrier family 6 member 19 (SLC6A19) transporter. SLC6A19 is the primary transporter responsible for the reabsorption of neutral amino acids, including Phe, in the kidneys and their absorption in the intestine.[1][2][3] By inhibiting SLC6A19, the urinary excretion of Phe can be significantly increased, leading to a reduction in plasma Phe concentrations.[3][4]
Preclinical studies have utilized the Pahenu2 mouse model of PKU to evaluate the efficacy of SLC6A19 inhibitors.[1][2][3] This document provides detailed application notes and protocols based on available preclinical data for the use of a tool compound, JN-170 , a potent inhibitor of mouse SLC6A19, in these models. It is important to note that while the clinical candidate JNT-517 is a potent inhibitor of human SLC6A19, it has negligible activity against the mouse transporter, making JN-170 the relevant compound for in vivo studies in mice.[3]
Signaling Pathway of SLC6A19 in Phenylalanine Homeostasis
SLC6A19 plays a crucial role in maintaining phenylalanine homeostasis. In a healthy state, it facilitates the reabsorption of Phe from the glomerular filtrate back into the bloodstream in the proximal tubules of the kidneys. In PKU, where Phe levels are already pathologically high, this reabsorption contributes to the systemic accumulation of Phe. Inhibition of SLC6A19 blocks this reabsorption pathway, promoting the excretion of excess Phe in the urine.
References
- 1. jnanatx.com [jnanatx.com]
- 2. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 4. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy Testing of Slc6A19-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1, is the primary transporter for neutral amino acids in the intestine and kidneys.[1][2][3][4] Its role in amino acid absorption and reabsorption makes it a compelling therapeutic target for metabolic disorders characterized by the toxic accumulation of specific amino acids, such as phenylketonuria (PKU).[5][6] In PKU, elevated levels of phenylalanine (Phe) lead to severe neurological damage.[6] Inhibition of SLC6A19 presents a promising strategy to reduce plasma Phe levels by promoting its urinary excretion.[5][6]
This document provides a detailed protocol for evaluating the in vivo efficacy of Slc6A19-IN-1, a representative small molecule inhibitor of SLC6A19. The described methodologies are based on established preclinical studies with similar inhibitors.[5][7]
Signaling Pathway and Mechanism of Action
SLC6A19 is responsible for the sodium-dependent transport of neutral amino acids from the intestinal lumen and the glomerular filtrate back into the body.[1][2][3] Inhibition of SLC6A19 by a small molecule like this compound blocks this reabsorption process, leading to increased excretion of neutral amino acids in the urine. In the context of PKU, this enhanced renal clearance is expected to lower the pathologically high concentrations of phenylalanine in the blood.
Caption: Mechanism of this compound action.
Experimental Protocols
Animal Model Selection
For studying the efficacy of an SLC6A19 inhibitor in the context of PKU, the Pah-enu2 mouse model is highly relevant.[5] These mice have a mutation in the phenylalanine hydroxylase (Pah) gene, leading to hyperphenylalaninemia that mimics human PKU.[5] Wild-type (WT) mice of the same strain (e.g., C57Bl/6J) should be used as controls.[5][6] For general characterization of the inhibitor's effect on neutral amino acid transport, Slc6a19 knockout (KO) mice can serve as a benchmark for maximal pharmacological inhibition.[8]
Dosing and Administration
-
Compound Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., a solution or suspension in a vehicle like 0.5% methylcellulose).
-
Dose Selection: Conduct a dose-ranging study to determine the optimal dose. Based on similar compounds, doses ranging from 10 to 200 mg/kg can be explored.[5]
-
Administration: Administer the compound via oral gavage.
Experimental Workflow
The following diagram outlines the key steps in the in vivo efficacy study.
Caption: Experimental workflow for in vivo efficacy testing.
Sample Collection and Analysis
-
Urine Collection: House mice in metabolic cages for a defined period (e.g., 12 hours) post-dosing to collect urine.[7]
-
Blood Collection: Collect blood samples at baseline and at various time points post-dosing (e.g., 3 hours) to assess changes in plasma amino acid levels.[5]
-
Sample Analysis: Analyze the concentrations of neutral amino acids in urine and plasma using a validated method such as liquid chromatography-mass spectrometry (LC-MS/MS).[5]
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Effect of this compound on Urinary Amino Acid Excretion
| Amino Acid | Vehicle Control (µ g/12h ) | This compound (50 mg/kg) (µ g/12h ) | Fold Change |
| Phenylalanine | Mean ± SD | Mean ± SD | X |
| Tryptophan | Mean ± SD | Mean ± SD | X |
| Leucine | Mean ± SD | Mean ± SD | X |
| Isoleucine | Mean ± SD | Mean ± SD | X |
| Valine | Mean ± SD | Mean ± SD | X |
| Methionine | Mean ± SD | Mean ± SD | X |
| Histidine | Mean ± SD | Mean ± SD | X |
| Threonine | Mean ± SD | Mean ± SD | X |
Data should be presented as mean ± standard deviation (SD).
Table 2: Effect of this compound on Plasma Phenylalanine Levels in Pah-enu2 Mice
| Treatment Group | Baseline Plasma Phe (µM) | 3h Post-Dose Plasma Phe (µM) | % Reduction |
| Vehicle Control | Mean ± SD | Mean ± SD | X |
| This compound (50 mg/kg) | Mean ± SD | Mean ± SD | X |
Data should be presented as mean ± standard deviation (SD).
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
To establish a relationship between drug exposure and the observed pharmacological effect, a PK/PD analysis is crucial.
-
Pharmacokinetics: Measure the plasma concentration of this compound over time to determine key parameters such as Cmax, Tmax, and AUC.
-
Pharmacodynamics: Correlate the plasma concentration of the inhibitor with the changes in urinary amino acid excretion and plasma phenylalanine levels.[5]
Caption: PK/PD relationship in this compound efficacy.
Biomarker Discovery
In addition to the primary pharmacodynamic readouts, untargeted metabolomics of plasma, urine, and fecal samples can help identify novel biomarkers of SLC6A19 inhibition.[9][10] Potential biomarkers include metabolites of bacterial protein fermentation, such as p-cresol glucuronide and 3-indole-propionic acid, which increase due to the malabsorption of dietary amino acids.[9]
This protocol provides a comprehensive framework for the in vivo evaluation of this compound. By utilizing appropriate animal models, robust analytical methods, and a clear data analysis plan, researchers can effectively assess the therapeutic potential of SLC6A19 inhibitors for diseases such as PKU. The inclusion of PK/PD modeling and biomarker analysis will further enhance the understanding of the compound's mechanism of action and clinical translatability.
References
- 1. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 6. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of Biomarkers for Inhibition of SLC6A19 (B⁰AT1)-A Potential Target to Treat Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application of Slc6A19-IN-1 in Diabetes Research
Introduction
Slc6A19, also known as B⁰AT1, is the primary transporter for neutral amino acids in the intestine and kidneys.[1][2][3] Its role in nutrient absorption has made it a significant target in metabolic disease research, particularly for type 2 diabetes. Pharmacological inhibition of Slc6A19 is being explored as a therapeutic strategy to mimic the beneficial metabolic effects of dietary protein restriction.[4][5][6] This document provides detailed application notes and protocols for researchers utilizing a selective Slc6A19 inhibitor, herein referred to as Slc6A19-IN-1, in diabetes research. The data and protocols are based on published studies of well-characterized Slc6A19 inhibitors.
Mechanism of Action
Inhibition of Slc6A19 reduces the absorption of neutral amino acids from the diet in the intestine and their reabsorption in the kidneys.[1][2] This leads to a state of selective amino acid deprivation, which in turn triggers downstream signaling pathways that improve glucose homeostasis. The primary mechanisms include:
-
Increased Glucagon-Like Peptide-1 (GLP-1) Secretion: Reduced amino acid uptake in the intestine leads to higher luminal concentrations of amino acids, which stimulates enteroendocrine cells to release GLP-1.[1][4] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying.
-
Elevated Fibroblast Growth Factor 21 (FGF21) Levels: The systemic reduction in neutral amino acid availability signals a starvation-like state in the liver, leading to the increased production and secretion of FGF21.[1][2][7] FGF21 is a metabolic hormone that improves insulin sensitivity, increases glucose uptake in adipose tissue, and promotes fatty acid oxidation.[7]
-
Reduced mTOR Signaling: Elevated plasma levels of neutral amino acids, particularly branched-chain amino acids (BCAAs), are associated with insulin resistance through the activation of the mTOR signaling pathway.[1] By reducing the absorption of these amino acids, Slc6A19 inhibition can lead to decreased mTOR activity, thereby improving insulin sensitivity.
Signaling Pathway
Caption: Figure 1: Proposed signaling pathway of Slc6A19 inhibition.
Quantitative Data of Representative Slc6A19 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of representative Slc6A19 inhibitors from published studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay System | Substrate | IC₅₀ (µM) | Reference |
| Benztropine | CHO cells expressing B⁰AT1 and collectrin | L-[U-¹⁴C]leucine (150 µM) | 44 ± 9 | [2][8] |
| Compound 39 | Not specified | Not specified | 0.035 | [9] |
Table 2: In Vivo Efficacy in Animal Models of Diabetes
| Compound | Animal Model | Dosing | Key Outcomes | Reference |
| Slc6a19 Knockout | C57Bl/6J mice | Genetic deletion | Improved glucose tolerance, lowered insulinemia, higher FGF21 and GLP-1 | [10] |
| Compound 39 | Diet-induced obese (DIO) mice | Oral administration | Efficacious in improving metabolic parameters | [9] |
Experimental Protocols
1. In Vitro Inhibition Assay using a CHO Cell Line Stably Expressing Slc6A19 and Collectrin
This protocol is adapted from studies characterizing novel Slc6A19 inhibitors.[2][8]
Objective: To determine the in vitro potency (IC₅₀) of this compound.
Materials:
-
CHO cell line stably co-expressing human Slc6A19 (B⁰AT1) and collectrin (TMEM27).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements and selection antibiotics (e.g., hygromycin B and G418).
-
Hanks' Balanced Salt Solution with glucose (HBSS+G).
-
Radiolabeled substrate: L-[U-¹⁴C]leucine or L-[U-¹⁴C]isoleucine.
-
This compound (test inhibitor).
-
Scintillation cocktail and scintillation counter.
-
35 mm cell culture dishes.
Protocol:
-
Cell Culture: Culture the CHO-B⁰AT1-collectrin cells in 35 mm dishes until they reach 80-90% confluency (typically 48-72 hours).
-
Assay Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in HBSS+G to achieve the desired final concentrations.
-
Prepare the substrate solution by adding radiolabeled L-leucine or L-isoleucine to HBSS+G to a final concentration of 150 µM.
-
-
Transport Assay:
-
Remove the culture medium from the cells and wash three times with HBSS+G.
-
Add the HBSS+G containing the various concentrations of this compound to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
To initiate the transport, add the substrate solution (radiolabeled amino acid) to the cells and incubate for 6 minutes at 37°C.
-
To terminate the transport, rapidly wash the cells three times with ice-cold HBSS.
-
-
Quantification:
-
Lyse the cells by adding 500 µL of 0.1 M HCl.
-
Transfer an aliquot (e.g., 400 µL) of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use the remaining cell lysate for protein quantification (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Figure 2: Workflow for in vitro inhibition assay.
2. In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model
This protocol is based on general methodologies for evaluating anti-diabetic compounds in DIO mice.[9]
Objective: To assess the effect of this compound on glucose tolerance and other metabolic parameters in a model of type 2 diabetes.
Materials:
-
Male C57BL/6J mice.
-
High-fat diet (HFD; e.g., 60% kcal from fat).
-
Standard chow diet.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Glucose solution for oral glucose tolerance test (OGTT).
-
Blood glucose meter and test strips.
-
Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes).
-
ELISA kits for measuring insulin, GLP-1, and FGF21.
Protocol:
-
Induction of Obesity and Diabetes:
-
Wean male C57BL/6J mice onto a high-fat diet for a specified period (e.g., 12-16 weeks) to induce obesity, insulin resistance, and hyperglycemia. A control group should be maintained on a standard chow diet.
-
-
Compound Administration:
-
Randomly assign the DIO mice to treatment groups: vehicle control and this compound at one or more dose levels.
-
Administer the compound or vehicle daily by oral gavage for a specified duration (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly throughout the study.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Towards the end of the treatment period, perform an OGTT.
-
Fast the mice overnight (e.g., 16 hours).
-
Administer a final dose of this compound or vehicle.
-
After 30-60 minutes, administer an oral glucose load (e.g., 2 g/kg body weight).
-
Measure blood glucose from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).
-
-
Plasma Analysis:
-
At the end of the study, collect blood samples for the analysis of plasma parameters.
-
Measure fasting plasma levels of insulin, GLP-1, and FGF21 using specific ELISA kits.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the OGTT data to assess glucose tolerance.
-
Compare body weight, food intake, and plasma biomarker levels between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Caption: Figure 3: Workflow for in vivo efficacy study in DIO mice.
This compound and other selective inhibitors of this transporter represent a promising therapeutic approach for the treatment of type 2 diabetes. By modulating neutral amino acid absorption, these compounds can favorably alter the metabolic hormonal milieu, leading to improved glycemic control. The protocols and data presented here provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of Slc6A19 inhibitors in the context of diabetes and related metabolic disorders.
References
- 1. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of Biomarkers for Inhibition of SLC6A19 (B⁰AT1)-A Potential Target to Treat Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel, potent and orally efficacious inhibitor of neutral amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Studies with Slc6A19 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of metabolic studies involving inhibitors of the Solute Carrier Family 6 Member 19 (SLC6A19) transporter, also known as B⁰AT1. While the specific compound "Slc6A19-IN-1" is not explicitly detailed in the reviewed literature, the following protocols are based on studies with potent and selective SLC6A19 inhibitors, such as JNT-517, and provide a robust framework for investigating the metabolic effects of any such inhibitor.
Introduction
SLC6A19 is the primary transporter for neutral amino acids in the intestine and kidneys.[1][2] Its inhibition presents a promising therapeutic strategy for various metabolic disorders. By blocking the absorption and reabsorption of neutral amino acids, SLC6A19 inhibitors can mimic a state of protein restriction, leading to beneficial metabolic effects.[3][4] These include improved glucose homeostasis, resistance to diet-induced obesity, and the potential to treat conditions like phenylketonuria (PKU) by reducing plasma phenylalanine levels.[5][2][3][4]
Mechanism of Action
SLC6A19 inhibitors typically act by competitively or allosterically binding to the transporter, thereby preventing the uptake of neutral amino acids.[1][6] This leads to increased excretion of these amino acids in the urine and feces.[3] The reduced intestinal absorption of amino acids can trigger a systemic protein restriction response, characterized by elevated levels of Fibroblast Growth Factor 21 (FGF21) and Glucagon-Like Peptide-1 (GLP-1), both of which have positive effects on metabolic health.[4][7][8]
References
- 1. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Biomarkers for Inhibition of SLC6A19 - A Potential Target to treat Metabolic Disorders [openresearch-repository.anu.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Activity of Slc6A19-IN-1: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of Slc6A19-IN-1 and other inhibitors of the Solute Carrier Family 6 Member 19 (SLC6A19) transporter, also known as B⁰AT1. SLC6A19 is a sodium-dependent neutral amino acid transporter primarily located in the intestine and kidneys, responsible for the absorption and reabsorption of neutral amino acids.[1][2] Its inhibition is a potential therapeutic strategy for metabolic disorders such as type 2 diabetes and phenylketonuria.[3][4][5]
Introduction to SLC6A19 and its Inhibition
SLC6A19 facilitates the transport of neutral amino acids across the apical membrane of epithelial cells.[1][4] For its proper function and expression at the cell surface, SLC6A19 requires the accessory protein TMEM27 (collectrin) in the kidney or ACE2 in the intestine.[4][6] Inhibition of SLC6A19 blocks the uptake of these amino acids, which can modulate various physiological pathways.[1] this compound and other inhibitors can act through competitive or allosteric mechanisms to reduce the transporter's efficiency.[1][7][8] The loss of SLC6A19 function, as seen in the benign condition Hartnup disease, leads to increased urinary excretion of neutral amino acids.[9][10] This understanding forms the basis for developing SLC6A19 inhibitors as therapeutics.
Signaling Pathway and Mechanism of Inhibition
The primary function of SLC6A19 is not to initiate a signaling cascade but to mediate the transport of amino acids, which in turn can influence downstream signaling pathways like the mTOR pathway, which is sensitive to amino acid availability.[11] Pharmacological inhibition of SLC6A19 directly impacts this transport function.
Caption: Mechanism of SLC6A19 inhibition.
Quantitative Data for SLC6A19 Inhibitors
The following table summarizes the inhibitory potency (IC₅₀) of various compounds against SLC6A19, as determined by different in vitro assays.
| Compound | Assay Type | Cell Line/System | Substrate | IC₅₀ (µM) | Reference(s) |
| Benztropine | FLIPR Membrane Potential Assay | CHO-BC | Isoleucine | 44 ± 9 | [4] |
| Cinromide | FLIPR Membrane Potential Assay | MDCK-hSLC6A19/TMEM27 | L-isoleucine | 0.4 - 15 | [8][12] |
| Cinromide | Stable Isotope Uptake Assay | MDCK-hSLC6A19/TMEM27 | L-isoleucine | 0.8 ± 0.1 | [12][13] |
| S-benzyl-L-cysteine | FLIPR Membrane Potential Assay | CHO-BC | Leucine | 14 ± 2 | [4] |
| S-benzyl-L-cysteine | Radiolabeled Uptake Assay | CHO-BC | Isoleucine | 424 ± 38 | [4] |
| Compound 39 | Not Specified | Not Specified | Not Specified | 0.035 | [8][14] |
| JNT-517 | Isoleucine Transport Assay | Cells overexpressing hSLC6A19 | L-isoleucine | 0.047 | [10] |
| JX98 Series Compounds | Not Specified | Not Specified | Not Specified | 0.031 - 0.090 | [7][8] |
Note: IC₅₀ values can vary depending on the specific assay conditions, including substrate concentration.[15]
Experimental Protocols
In Vitro Assays
1. Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay
This high-throughput assay indirectly measures the activity of the electrogenic SLC6A19 transporter by detecting changes in cell membrane potential upon substrate transport.[4][12]
Caption: Workflow for the FLIPR Membrane Potential Assay.
Protocol:
-
Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) or Chinese Hamster Ovary (CHO) cells stably expressing human SLC6A19 and TMEM27 into 96-well plates and culture until they form a confluent monolayer.[4][12]
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with glucose) and then incubate them with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.[4]
-
Compound Incubation: Add varying concentrations of this compound or other test compounds to the wells and incubate for a predetermined period (e.g., 15 minutes).[12]
-
Substrate Addition and Measurement: Place the plate in a FLIPR instrument. Add a solution containing an SLC6A19 substrate (e.g., 3 mM L-isoleucine) to all wells to stimulate transporter activity.[12] The instrument will simultaneously monitor the change in fluorescence, which corresponds to membrane depolarization.
-
Data Analysis: The reduction in the fluorescence signal in the presence of the inhibitor compared to the control (vehicle-treated) wells is used to calculate the percent inhibition. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
2. Radiolabeled/Stable Isotope-Labeled Amino Acid Uptake Assay
This assay directly measures the transport of a labeled amino acid substrate into cells, providing a direct assessment of SLC6A19 function and its inhibition.[10][12]
Caption: Workflow for the Labeled Amino Acid Uptake Assay.
Protocol:
-
Cell Preparation: Plate CHO or MDCK cells stably expressing SLC6A19 and TMEM27 in 24- or 96-well plates and grow to 80-90% confluency.[4]
-
Pre-incubation: Remove the culture medium, wash the cells three times with a transport buffer (e.g., HBSS).[4]
-
Inhibitor Treatment: Add the transport buffer containing various concentrations of this compound or other inhibitors to the cells and incubate for a specified time at room temperature or 37°C.[10]
-
Uptake Initiation: Add the transport buffer containing a fixed concentration of a radiolabeled (e.g., 150 µM L-[U-¹⁴C]leucine) or stable isotope-labeled (e.g., 1 mM ¹³C₆,¹⁵N₁-L-isoleucine) substrate to initiate uptake.[4][10]
-
Uptake Termination: After a defined incubation period (e.g., 6-20 minutes), rapidly terminate the transport by washing the cells three times with ice-cold buffer.[4][10]
-
Quantification: Lyse the cells (e.g., with 0.1 M NaOH or water with an internal standard).[10][15] For radiolabeled substrates, measure the radioactivity using a scintillation counter. For stable isotope-labeled substrates, analyze the cell lysates using LC-MS/MS.[10]
-
Data Analysis: Determine the amount of substrate uptake at each inhibitor concentration relative to the vehicle control and calculate the IC₅₀ value.
In Vivo and Ex Vivo Methodologies
1. Metabolomics for Biomarker Discovery
This approach is used to identify biomarkers of SLC6A19 inhibition in vivo by analyzing changes in the metabolic profiles of biological samples.[3][16]
Protocol:
-
Animal Model: Use wild-type and Slc6a19 knockout mice as a model system.[3]
-
Sample Collection: Collect plasma, urine, and fecal samples from both groups of mice.[3][16]
-
Metabolite Extraction: Perform metabolite extraction from the collected samples using appropriate protocols.
-
GC-MS Analysis: Analyze the extracted metabolites using an untargeted gas chromatography-mass spectrometry (GC-MS) approach.[3]
-
Data Analysis: Identify metabolites that are significantly different between the wild-type and knockout mice. These metabolites, particularly elevated levels of neutral amino acids in urine and feces, and bacterial fermentation products like p-cresol glucuronide in plasma, can serve as biomarkers for SLC6A19 inhibition.[3][16]
-
Validation: Use Receiver Operating Characteristic (ROC) curve analysis to validate the potential of these metabolites as robust biomarkers.[3]
2. Intestinal Amino Acid Absorption Assay
This ex vivo method assesses the direct impact of inhibitors on amino acid transport in intestinal tissue.
Protocol:
-
Tissue Preparation: Use inverted sections of the mouse intestine.[4]
-
Incubation: Incubate the intestinal sections in a buffer containing a radiolabeled neutral amino acid (e.g., [¹⁴C]leucine) with and without the SLC6A19 inhibitor.[4]
-
Measurement: After the incubation period, measure the amount of radiolabeled amino acid taken up by the tissue.
-
Analysis: A reduction in amino acid uptake in the presence of the inhibitor demonstrates its efficacy in a more physiologically relevant system.[4]
Conclusion
The methodologies described provide a comprehensive toolkit for characterizing the activity of this compound and other novel inhibitors. The choice of assay depends on the specific research question, with high-throughput screens like the FLIPR assay being suitable for initial compound identification, and direct uptake assays providing more detailed mechanistic insights.[12][13] In vivo and ex vivo studies are crucial for validating the physiological effects of inhibitors and identifying translatable biomarkers for clinical development.[3]
References
- 1. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 11. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Discovery of novel, potent and orally efficacious inhibitor of neutral amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. xenotech.com [xenotech.com]
- 16. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders [mdpi.com]
Slc6A19-IN-1 solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Slc6A19, also known as B⁰AT1 (Broad Neutral Amino Acid Transporter 1), is a sodium-dependent transporter primarily responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][2][3][4] Its role in amino acid homeostasis makes it a potential therapeutic target for metabolic disorders such as phenylketonuria (PKU) and type 2 diabetes.[5][6] Slc6A19-IN-1 is a novel inhibitor of this transporter, offering a valuable tool for studying its physiological functions and therapeutic potential.[7][8]
These application notes provide detailed protocols for the preparation and handling of this compound solutions and outline its application in in vitro assays.
This compound: Properties and Storage
A summary of the available information for this compound is provided below. Researchers should always refer to the manufacturer's certificate of analysis for the most accurate and up-to-date information.
| Property | Data | Source |
| Product Name | This compound (Compound 16) | [7][8] |
| Target | SLC6A19 | [7][8] |
| Therapeutic Potential | Phenylketonuria (PKU) and other diseases with abnormal amino acid levels | [7][8] |
| Recommended Storage | Room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis. | [7] |
| Stock Solution Storage (General Recommendation for Similar Compounds) | -80°C for up to 6 months; -20°C for up to 1 month. | [9] |
Solution Preparation Protocols
The following protocols are general guidelines based on common practices for similar small molecule inhibitors used in research. It is crucial to perform small-scale solubility tests before preparing larger volumes.
Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound (refer to the Certificate of Analysis).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in solubilization if necessary.
-
Visually inspect the solution to ensure there are no visible particulates. If particulates are present, centrifuge the solution and transfer the clear supernatant to a new tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer (e.g., Hank's Balanced Salt Solution, HBSS)
Protocol:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired assay buffer or cell culture medium to achieve the final working concentrations.
-
It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Use the freshly prepared working solutions immediately.
Stability of this compound Solutions
While specific stability data for this compound is not publicly available, general recommendations for small molecule inhibitors in DMSO are as follows:
| Condition | General Stability Recommendation |
| Stock Solution (-80°C) | Stable for up to 6 months (based on data for JX237)[9] |
| Stock Solution (-20°C) | Stable for up to 1 month (based on data for JX237)[9] |
| Working Solutions (Aqueous) | Prepare fresh for each experiment and use immediately. Avoid storage of aqueous solutions. |
Note: The stability of the compound in solution is dependent on the specific solvent, storage temperature, and exposure to light. It is highly recommended to perform internal stability tests for long-term experiments.
Experimental Protocols: In Vitro Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of this compound on SLC6A19-mediated amino acid uptake in a cell-based assay. This protocol is based on methodologies reported for other SLC6A19 inhibitors.[10][11]
Cell Line: A cell line stably overexpressing human SLC6A19 and its ancillary protein TMEM27 (e.g., MDCK or CHO cells) is recommended for a robust assay window.[10]
Materials:
-
SLC6A19-expressing cells
-
Cell culture plates (e.g., 96-well or 384-well)
-
This compound working solutions
-
Radiolabeled neutral amino acid (e.g., L-[¹⁴C]leucine or L-[¹⁴C]isoleucine) or a stable isotope-labeled amino acid
-
Assay buffer (e.g., HBSS)
-
Wash buffer (ice-cold HBSS)
-
Lysis buffer
-
Scintillation counter or LC-MS system
Protocol:
-
Cell Seeding: Seed the SLC6A19-expressing cells into the appropriate culture plates and grow until they reach a confluent monolayer.
-
Compound Pre-incubation:
-
Aspirate the culture medium.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the this compound working solutions (at various concentrations) and vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Initiation of Uptake:
-
Add the radiolabeled or stable isotope-labeled amino acid substrate to each well to initiate the uptake reaction. The final substrate concentration should be close to its Km for the transporter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells multiple times with ice-cold wash buffer to remove extracellular substrate.
-
-
Cell Lysis and Quantification:
-
Add lysis buffer to each well and incubate to lyse the cells.
-
For radiolabeled substrates, transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
For stable isotope-labeled substrates, analyze the lysate using LC-MS.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow
The inhibition of SLC6A19 blocks the entry of neutral amino acids into epithelial cells, which can have downstream effects on various metabolic pathways.
Caption: Inhibition of the SLC6A19 transporter by this compound.
Caption: Workflow for in vitro inhibition assay of this compound.
References
- 1. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. WikiGenes - SLC6A19 - solute carrier family 6 (neutral amino... [wikigenes.org]
- 4. genecards.org [genecards.org]
- 5. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SLC6A19-IN-1_TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
Application Notes and Protocols: Best Practices for Slc6A19-IN-1 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1, is a sodium-dependent transporter primarily responsible for the absorption of neutral amino acids in the small intestine and their reabsorption in the kidneys.[1][2][3] It facilitates the uptake of essential amino acids such as leucine, valine, phenylalanine, and tryptophan.[3][4] Inhibition of SLC6A19 is a promising therapeutic strategy for several metabolic conditions. By blocking this transporter, it is possible to mimic the beneficial effects of dietary protein restriction, which can lead to improved glucose homeostasis and protection against diet-induced obesity.[5][6][7] This mechanism involves increasing the levels of beneficial metabolic hormones like Fibroblast Growth Factor 21 (FGF21) and Glucagon-like peptide-1 (GLP-1).[6][8] Furthermore, inhibiting SLC6A19 provides a novel approach for treating rare metabolic disorders like Phenylketonuria (PKU) by increasing the urinary excretion of excess phenylalanine.[9][10]
Slc6A19-IN-1 is a potent and selective small molecule inhibitor designed to target the SLC6A19 transporter. These application notes provide detailed protocols and best practices for the administration of this compound in preclinical animal studies to ensure robust and reproducible results.
Mechanism of Action of this compound
SLC6A19 co-transports neutral amino acids and Na⁺ ions from the lumen of the intestine or kidney tubules into epithelial cells.[11] this compound acts as a competitive or allosteric inhibitor, binding to the transporter to prevent the translocation of its amino acid substrates.[3][12] This blockage reduces the overall absorption and reabsorption of neutral amino acids, leading to their increased excretion in feces and urine.[5] This pharmacodynamic effect—aminoaciduria—is the primary biomarker for assessing the biological activity of the inhibitor in vivo.[9]
Caption: Mechanism of SLC6A19 inhibition by this compound.
Compound Properties and Formulation
Proper formulation is critical for achieving desired exposure and efficacy. The following table summarizes example physicochemical properties for a typical small molecule inhibitor like this compound.
| Property | Example Value | Notes |
| Chemical Name | [Specify IUPAC Name] | N/A |
| Molecular Formula | [Specify Formula] | N/A |
| Molecular Weight | < 500 g/mol | Important for calculating molarity and dose. |
| Aqueous Solubility | < 10 µg/mL at pH 7.4 | Low solubility is common; requires a specific vehicle for in vivo administration. |
| LogP | 2.0 - 4.0 | Indicates lipophilicity. Affects absorption and distribution. |
| pKa | [Specify Value] | Determines ionization state at physiological pH. |
| Storage Conditions | -20°C, desiccated, protected from light | Follow manufacturer's recommendations to ensure compound stability. |
Experimental Protocols
Ethical considerations are paramount. All animal experiments must be conducted in accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC).[5][9]
Vehicle Preparation Protocol
Due to the likely low aqueous solubility of this compound, a suspension vehicle is recommended for oral administration.
Objective: To prepare a homogenous and stable suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Vehicle components:
-
0.5% (w/v) Carboxymethylcellulose (CMC), low viscosity
-
0.2% (v/v) Tween 80
-
Sterile, deionized water
-
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Glass beaker and graduated cylinders
-
Analytical balance
Procedure:
-
Prepare Vehicle Solution:
-
In a beaker, add 0.2 mL of Tween 80 to approximately 90 mL of sterile water. Stir until fully dissolved.
-
Slowly add 0.5 g of CMC to the solution while stirring continuously to prevent clumping.
-
Continue stirring for 1-2 hours at room temperature, or until the CMC is completely dissolved and the solution is clear.
-
Bring the final volume to 100 mL with sterile water.
-
-
Prepare this compound Suspension:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume (e.g., for a 10 mg/mL suspension in 10 mL, weigh 100 mg).
-
Place the weighed powder into a mortar.
-
Add a small volume (e.g., 1-2 mL) of the prepared vehicle to the powder and triturate with the pestle to create a smooth, uniform paste. This step is crucial to break up aggregates.
-
Gradually add the remaining vehicle in small aliquots while continuously stirring and mixing.
-
Transfer the final suspension to a beaker and stir continuously with a magnetic stir bar during dosing to maintain homogeneity.
-
Animal Model Selection
The choice of animal model depends on the study's objective.
| Animal Model | Strain | Rationale & Use Case |
| Wild-Type Mouse | C57BL/6J | Ideal for initial pharmacodynamic (PD) and pharmacokinetic (PK) studies to establish dose-response and compound exposure.[9] |
| PKU Mouse Model | Pah-enu2 | Used to test the therapeutic efficacy of this compound in lowering plasma and brain phenylalanine levels, a key endpoint for PKU treatment.[9][10] |
| Knockout Mouse | Slc6a19-/- | Serves as a positive control for maximal target engagement, replicating the phenotype of complete SLC6A19 inhibition (e.g., aminoaciduria, improved glucose tolerance).[5][8] |
Single-Dose Pharmacodynamic (PD) Study Protocol
Objective: To determine the dose-dependent effect of this compound on urinary neutral amino acid excretion.
Materials & Animals:
-
Male C57BL/6J mice (8-10 weeks old)
-
Prepared this compound suspension and vehicle
-
Metabolic cages for urine collection
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
-
Microcentrifuge tubes for sample collection
Procedure:
-
Acclimatization: Acclimate mice to single housing in metabolic cages for 2-3 days prior to the study to minimize stress-related effects. Ensure free access to food and water.
-
Baseline Urine Collection: Collect urine over a 24-hour period immediately before dosing to establish baseline amino acid levels for each animal. Store samples at -80°C.
-
Grouping and Dosing:
-
Randomize mice into treatment groups (n=6-8 per group). Example groups:
-
Group 1: Vehicle control
-
Group 2: 10 mg/kg this compound
-
Group 3: 30 mg/kg this compound
-
Group 4: 100 mg/kg this compound
-
-
Administer a single dose of the appropriate suspension via oral gavage. A typical dosing volume is 10 mL/kg. Ensure the suspension is well-mixed immediately before drawing each dose.
-
-
Post-Dose Urine Collection: Place mice back into metabolic cages and collect urine over a defined period (e.g., 0-8 hours and 8-24 hours post-dose).
-
Sample Processing and Analysis:
-
Record the total volume of urine collected for each period.
-
Centrifuge urine samples to remove debris.
-
Analyze urine supernatants for neutral amino acid concentrations using a suitable method (e.g., LC-MS/MS).
-
Normalize amino acid levels to urinary creatinine to account for variations in urine dilution.
-
Experimental Workflow and Data Presentation
Visualizing the experimental flow helps in planning and execution.
Caption: Workflow for a single-dose pharmacodynamic study.
Data Presentation
Quantitative data should be summarized in clear tables for easy interpretation.
Table 1: Example Pharmacodynamic Data - Urinary Phenylalanine Excretion
| Treatment Group | Dose (mg/kg) | N | Urinary Phe (µmol/mmol Creatinine) (Mean ± SEM) | Fold Change vs. Vehicle |
| Vehicle | 0 | 8 | 0.5 ± 0.1 | 1.0 |
| This compound | 10 | 8 | 5.2 ± 0.8 | 10.4 |
| This compound | 30 | 8 | 15.6 ± 2.1 | 31.2 |
| This compound | 100 | 8 | 25.1 ± 3.5 | 50.2 |
Conclusion
The protocols outlined in these notes provide a robust framework for the preclinical evaluation of this compound in animal models. Careful attention to formulation, animal model selection, and study design is essential for generating high-quality, reproducible data. The primary pharmacodynamic endpoint for target engagement is a dose-dependent increase in urinary neutral amino acids, which confirms the inhibitory action of the compound on the SLC6A19 transporter in vivo. These foundational studies are critical for advancing novel SLC6A19 inhibitors toward clinical development for metabolic diseases.
References
- 1. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Sodium-dependent neutral amino acid transporter B(0)AT1 - Wikipedia [en.wikipedia.org]
- 3. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 10. JCI Insight - Inhibiting neutral amino acid transport for the treatment of phenylketonuria [insight.jci.org]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Slc6A19 Inhibitors
This technical support center provides guidance on the solubility and handling of common inhibitors of the SLC6A19 transporter (also known as B⁰AT1). While you may have encountered the term "Slc6A19-IN-1," it is not a standardized name in the scientific literature. This guide focuses on frequently studied SLC6A19 inhibitors, such as Cinromide and JNT-517, to address common solubility challenges and provide practical solutions for your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my SLC6A19 inhibitor. What are the recommended solvents?
A1: The optimal solvent depends on the specific inhibitor you are using. For many common SLC6A19 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for creating stock solutions.[1][2] For subsequent dilutions into aqueous buffers for in vitro experiments, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental results. For in vivo studies, specific formulations are required to ensure solubility and bioavailability.
Q2: My SLC6A19 inhibitor precipitated out of solution when I diluted it in my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The inhibitor may be exceeding its solubility limit in the final aqueous buffer. Try testing a lower final concentration.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the buffer to the stock solution gradually while vortexing.
-
Use a Surfactant: For certain applications, a small amount of a biocompatible surfactant like Tween-80 can help maintain solubility.[2]
-
Consider a Different Formulation: For in vivo experiments, co-solvents like PEG300 or cyclodextrins (SBE-β-CD) can be used to improve solubility.[2]
Q3: Can I use ethanol to dissolve my SLC6A19 inhibitor?
A3: Some SLC6A19 inhibitors, like Benztropine, are soluble in ethanol.[3] However, it is essential to check the specific datasheet for your compound. When using ethanol, be mindful of its potential effects on cells in in vitro assays, even at low concentrations.
Q4: How should I store my SLC6A19 inhibitor stock solutions?
A4: Stock solutions of SLC6A19 inhibitors are typically stored at -20°C or -80°C to maintain stability.[2][4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the primary solvent (e.g., DMSO). | The compound may have low intrinsic solubility or may have degraded. | Gently warm the solution and/or use sonication to aid dissolution.[2] If the compound still does not dissolve, it may be necessary to try a different solvent or obtain a new vial of the compound. |
| Precipitation occurs during long-term experiments. | The compound may not be stable in the aqueous buffer over extended periods. | Prepare fresh dilutions of the inhibitor from the stock solution immediately before each experiment. If continuous dosing is required for more than half a month, carefully consider the stability of your chosen formulation.[2] |
| Inconsistent results between experiments. | This could be due to incomplete dissolution or precipitation of the inhibitor. | Always visually inspect your solutions for any signs of precipitation before use. Ensure thorough mixing after each dilution step. |
Quantitative Solubility Data
The following tables summarize the solubility of common SLC6A19 inhibitors in various solvents.
Cinromide
| Solvent / Formulation | Solubility | Notes |
| DMSO | Soluble (for stock solutions) | Prepare a concentrated stock solution (e.g., 20.8 mg/mL) in DMSO.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (8.19 mM) | A clear solution suitable for in vivo use.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (8.19 mM) | An alternative formulation for in vivo studies.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (8.19 mM) | A lipid-based formulation for in vivo administration.[2] |
JNT-517
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing stock solutions.[1] |
Benztropine (mesylate)
| Solvent | Solubility | Notes |
| Ethanol | ~30 mg/mL | [3] |
| DMSO | ~30 mg/mL | [3] |
| Dimethyl formamide | ~30 mg/mL | [3] |
| PBS (pH 7.2) | ~10 mg/mL | Aqueous solutions are not recommended for storage for more than one day.[3] |
Experimental Protocols
Protocol 1: Preparation of a Cinromide Stock Solution
-
Start with a pre-weighed amount of Cinromide powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 20.8 mg/mL).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[2]
Protocol 2: Preparation of a Cinromide Formulation for In Vivo Studies
This protocol is an example for preparing a 1 mL working solution.[2]
-
Begin with a 20.8 mg/mL stock solution of Cinromide in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the Cinromide stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
The final concentration of Cinromide will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visualizations
Caption: Role of SLC6A19 in neutral amino acid transport and its inhibition.
Caption: A typical experimental workflow for utilizing SLC6A19 inhibitors.
References
Optimizing Slc6A19-IN-1 Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Slc6A19-IN-1 in in vitro assays. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the Solute Carrier Family 6 Member 19 (SLC6A19) protein, also known as B⁰AT1. This transporter is primarily responsible for the sodium-dependent uptake of neutral amino acids in the small intestine and kidneys.[1][2] By competitively inhibiting SLC6A19, this compound blocks the absorption and reabsorption of these amino acids, thereby reducing their systemic availability.[1] This mechanism has implications for studying metabolic disorders and amino acid signaling pathways.[3][4][5]
Q2: What is a typical starting concentration for this compound in an in vitro assay?
For initial screening in cell-based assays, a concentration of 10 µM is often used.[6][7] However, the optimal concentration is highly dependent on the specific assay and cell type used. Dose-response experiments are crucial to determine the IC50 value, which can range from nanomolar to micromolar concentrations for different SLC6A19 inhibitors.[1][8][9]
Q3: Which cell lines are suitable for in vitro assays with this compound?
Commonly used cell lines include Madin-Darby Canine Kidney (MDCK) and Chinese Hamster Ovary (CHO) cells that have been stably transfected to express human SLC6A19 (hSLC6A19) and its necessary ancillary protein, TMEM27 (collectrin).[2][6][7] The use of these engineered cell lines is critical as they provide a robust and specific system for studying the inhibitor's effects on the target transporter.
Q4: What are the downstream signaling effects of inhibiting SLC6A19?
Inhibition of SLC6A19 reduces the intracellular concentration of neutral amino acids. This can lead to a decrease in the activity of the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and metabolism.[3] Additionally, studies have shown that blocking SLC6A19 can increase the secretion of glucagon-like peptide-1 (GLP-1) and fibroblast growth factor 21 (FGF21), hormones involved in glucose homeostasis and energy metabolism.[3][4][5][10]
Quantitative Data Summary
The potency of SLC6A19 inhibitors can vary significantly depending on the compound and the assay used. The following table summarizes reported IC50 values for various SLC6A19 inhibitors.
| Inhibitor | Assay Type | Cell Line | Substrate | IC50 Value |
| Compound 39 | Not Specified | Not Specified | Not Specified | 0.035 µM[9] |
| JNT-517 | Isoleucine Transport | Flp-In T-REx 293 | Isoleucine | 47 nM[11] |
| JNT-517 | Glutamine Transport | Human Intestinal Epithelial Cells | L-glutamine | 81 nM[11] |
| Cinromide | Radioactive Uptake | CHO-BC | L-[¹⁴C]leucine | 0.8 ± 0.1 µM[1] |
| E4 | FLIPR | Not Specified | Not Specified | 7.7 ± 1.9 µM[12] |
| Various Inhibitors | Not Specified | Not Specified | Not Specified | 0.4 - 15 µM[1] |
| Modified diarylmethine compounds | Not Specified | Not Specified | Not Specified | 8 - 90 µM[8] |
Experimental Protocols
Radioactive Amino Acid Uptake Assay
This assay directly measures the function of the SLC6A19 transporter by quantifying the uptake of a radiolabeled neutral amino acid.
Materials:
-
CHO cells stably co-expressing hSLC6A19 and TMEM27 (CHO-BC cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS)
-
Radiolabeled substrate (e.g., L-[¹⁴C]leucine or L-[¹⁴C]isoleucine)
-
This compound and other inhibitors as needed (e.g., JPH203 for LAT1, GPNA for ASCT2)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed CHO-BC cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Preparation: On the day of the assay, prepare a working solution of the radiolabeled substrate in HBSS (e.g., 150 µM L-[¹⁴C]leucine). Prepare serial dilutions of this compound in HBSS.
-
Pre-incubation with Inhibitor: Aspirate the culture medium from the cells and wash twice with HBSS. Add the this compound solutions to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Initiate Uptake: Add the radiolabeled substrate solution to each well to start the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 6 minutes) at 37°C.[1] It is critical that this step is timed precisely.
-
Terminate Uptake: Quickly aspirate the substrate solution and wash the cells three times with ice-cold HBSS to stop the transport process.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor) and calculate the IC50 value.
FLIPR Membrane Potential Assay
This high-throughput assay indirectly measures SLC6A19 activity by detecting changes in cell membrane potential upon amino acid transport.
Materials:
-
MDCK cells stably co-expressing hSLC6A19 and TMEM27
-
Cell culture medium
-
FLIPR Membrane Potential Assay Kit (includes a voltage-sensitive dye)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Substrate solution (e.g., L-isoleucine)
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed the MDCK cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare the voltage-sensitive dye solution according to the manufacturer's instructions. Remove the culture medium and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.[13]
-
Compound Addition: Prepare a plate with serial dilutions of this compound.
-
FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence. It will then add the this compound from the compound plate to the cell plate and continue to monitor fluorescence.
-
Substrate Addition and Final Measurement: After a short incubation with the inhibitor, the instrument will add the substrate solution (e.g., L-isoleucine) to induce membrane depolarization. The change in fluorescence intensity is recorded.
-
Data Analysis: The inhibition of the substrate-induced depolarization by this compound is used to calculate the percent inhibition and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Inactive this compound- Low transporter expression in cells- Incorrect assay buffer composition- Substrate concentration too low | - Verify the integrity and concentration of the inhibitor stock.- Confirm transporter expression via Western blot or qPCR.- Ensure the assay buffer is sodium-containing, as SLC6A19 transport is Na+-dependent.- Optimize the substrate concentration; it should be around the Km value for the transporter. |
| High Background Signal | - Interference from endogenous amino acid transporters- Non-specific binding of the inhibitor- Contaminated reagents | - In radioactive uptake assays, co-incubate with inhibitors of other major amino acid transporters like LAT1 (using JPH203) and ASCT2 (using GPNA) to isolate SLC6A19 activity.[1]- Include appropriate vehicle controls.- Use fresh, high-quality reagents. |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Temperature fluctuations | - Ensure a homogenous cell suspension and consistent seeding density.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.- Maintain a stable temperature throughout the assay. |
| Inconsistent IC50 Values | - Different assay formats (e.g., uptake vs. FLIPR)- Variations in substrate concentration- Different incubation times | - Be aware that different assay principles can yield different potency values.[1] Stick to one validated assay for compound ranking.- Keep the substrate concentration consistent across experiments.- Optimize and fix the pre-incubation and incubation times. |
Visualizations
Signaling Pathway Downstream of SLC6A19 Inhibition
Caption: Downstream effects of SLC6A19 inhibition.
Experimental Workflow for Radioactive Amino Acid Uptake Assay
Caption: Workflow for the radioactive amino acid uptake assay.
Troubleshooting Logic for High Background in Uptake Assays
References
- 1. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel, potent and orally efficacious inhibitor of neutral amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mice lacking neutral amino acid transporter B(0)AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 12. biorxiv.org [biorxiv.org]
- 13. moleculardevices.com [moleculardevices.com]
Technical Support Center: Slc6A19-IN-1 Experiments
Welcome to the technical support center for researchers working with Slc6A19-IN-1 and other inhibitors of the neutral amino acid transporter Slc6A19 (B⁰AT1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Slc6A19 (B⁰AT1) and why is it a target of interest?
A1: Slc6A19, also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter primarily located in the apical membrane of intestinal and kidney epithelial cells. It is responsible for the absorption and reabsorption of most neutral amino acids, including branched-chain amino acids (BCAAs).[1] Inhibition of Slc6A19 is being explored for therapeutic applications in metabolic diseases like type 2 diabetes and phenylketonuria (PKU), as well as in oncology.[2]
Q2: How does this compound work?
A2: Slc6A19 inhibitors, like this compound, typically act as competitive or allosteric modulators of the B⁰AT1 transporter. By binding to the transporter, they block the uptake of neutral amino acids. This can lead to downstream effects on metabolic and signaling pathways that are dependent on amino acid availability.
Q3: What are the expected downstream effects of inhibiting Slc6A19?
A3: Inhibition of Slc6A19 reduces the systemic availability of neutral amino acids. This can lead to:
-
Reduced mTORC1 signaling: The mTOR pathway is a key regulator of cell growth and is sensitive to amino acid levels.[3][4]
-
Increased GLP-1 and FGF21 levels: Reduced amino acid absorption in the intestine can trigger the release of incretin hormones like glucagon-like peptide 1 (GLP-1) and the starvation hormone fibroblast growth factor 21 (FGF21), which can improve glucose homeostasis.[3][4][5][6]
Troubleshooting Guides
In Vitro Assay Pitfalls
Problem 1: High background or low signal-to-noise ratio in cell-based assays.
-
Possible Cause A: Endogenous amino acid transporters. The cell line used (e.g., CHO, MDCK) may express other amino acid transporters that contribute to the uptake of the substrate, masking the specific activity of Slc6A19.
-
Solution:
-
Characterize the expression of other transporters like LAT1 (SLC7A5) and ASCT2 (SLC1A5) in your cell line.
-
Use inhibitors for these endogenous transporters to isolate the Slc6A19-mediated uptake. For example, JPH203 can be used to block LAT1.[7]
-
Perform assays in both the presence and absence of sodium to distinguish between sodium-dependent (like Slc6A19) and sodium-independent transport.[7]
-
-
-
Possible Cause B: Low expression or instability of the Slc6A19 transgene.
-
Solution:
-
Regularly verify the expression of Slc6A19 and its essential accessory proteins (TMEM27/collectrin in kidney models, ACE2 in intestinal models) via qPCR or Western blot.
-
Be aware that transgene expression can be lost over a few cell culture passages.[8] It is recommended to use cells within a low passage number range (e.g., 3-10 passages).[7][9]
-
Optimize cell culture medium, as high amino acid concentrations can negatively impact transgene expression.[8]
-
-
-
Possible Cause C: Mycoplasma contamination. Mycoplasma can alter cellular metabolism, including amino acid levels, which can interfere with the assay.[8]
-
Solution: Regularly test cell cultures for mycoplasma contamination.
-
Problem 2: Inconsistent results or high variability between experiments.
-
Possible Cause A: Poor solubility or stability of this compound.
-
Solution:
-
Prepare fresh stock solutions of the inhibitor in a suitable solvent like DMSO. It is recommended to aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
-
When diluting the stock solution into aqueous assay buffers, do so in a stepwise manner to prevent precipitation.[10] The final DMSO concentration in the assay should be kept low (typically <0.5%) and consistent across all wells, including controls.[10]
-
-
-
Possible Cause B: Issues with the FLIPR membrane potential assay.
-
Solution:
-
Ensure a confluent cell monolayer is formed before starting the assay.[5][9]
-
Optimize dye loading time and temperature for your specific cell line.[6]
-
If you observe a drop in fluorescence upon compound addition, it may be due to cells detaching. Consider using poly-D-lysine coated plates and reducing the dispensing speed of the FLIPR instrument.[9][11]
-
Adjust instrument settings such as LED intensity and exposure time to achieve an optimal signal range (e.g., 8,000-12,000 RFU).[7]
-
-
In Vivo Experiment Pitfalls
Problem 3: Lack of efficacy or inconsistent results in animal models.
-
Possible Cause A: Species selectivity of the inhibitor. Some Slc6A19 inhibitors show significant differences in potency between human and murine orthologs. For example, JNT-517 is potent against human SLC6A19 but has negligible activity against the mouse transporter.[2]
-
Solution:
-
Confirm the potency of your inhibitor against the specific species of your animal model before starting in vivo studies.
-
Select an inhibitor that has demonstrated efficacy in the relevant preclinical species (e.g., JN-170 for mouse studies).[2]
-
-
-
Possible Cause B: Influence of diet. The protein content of the diet can significantly impact the metabolic phenotype of animals with inhibited or knocked-out Slc6A19. The effects of Slc6A19 inhibition are more pronounced on high-protein diets.[9]
-
Solution:
-
Carefully control and report the composition of the animal diet, particularly the protein content.
-
Consider using defined diets to modulate baseline plasma amino acid levels for specific experimental questions.[2]
-
-
-
Possible Cause C: Inappropriate biomarkers or sample collection timing.
-
Solution:
-
The most reliable biomarkers for Slc6A19 inhibition are increased levels of neutral amino acids in urine and feces.[4][12]
-
Plasma amino acid levels may not be reliable indicators due to compensatory mechanisms.[4] However, metabolites from bacterial fermentation of amino acids, such as indole-3-propionic acid and p-cresol-glucuronide, can be useful plasma biomarkers of intestinal malabsorption.[4][12]
-
Consider the timing of sample collection, as metabolic effects are often more pronounced in the postprandial state.
-
-
Data Presentation
Table 1: Potency of Selected Slc6A19 Inhibitors
| Compound | Target Species | Assay Type | IC50 | Reference |
| JNT-517 | Human | Isoleucine Transport | 47 nM | [2] |
| JNT-517 | Mouse | Isoleucine Transport | > 11.8 µM | [2] |
| Cinromide | Human | Isoleucine Transport | ~0.5 µM | [8] |
| Benztropine | Human | Leucine/Isoleucine Transport | 44 ± 9 µM | [9] |
| CB3 | Human | Isoleucine Transport | 1.9 µM | [8] |
| E4 | Human | Isoleucine Transport | 13.7 µM | [8] |
| E18 | Human | Isoleucine Transport | 3.1 µM | [8] |
Experimental Protocols
FLIPR Membrane Potential Assay
This protocol is adapted for a 96-well format.
-
Cell Plating: Seed CHO or MDCK cells stably expressing human Slc6A19 and the appropriate accessory protein (e.g., collectrin) in a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Reagent Preparation: Prepare Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES and 5 mM glucose (HBSS+G), pH 7.5.[7][9]
-
Dye Loading:
-
Assay Execution:
-
Data Analysis: The change in fluorescence upon substrate addition reflects the membrane depolarization due to Na+/amino acid cotransport. The inhibitory effect of your compound is measured as a reduction in this fluorescence signal.
Radiolabeled Amino Acid Uptake Assay
-
Cell Plating: Seed cells in 35 mm dishes and grow until they reach 80-90% confluency.[7][9]
-
Assay Initiation:
-
Assay Termination:
-
Rapidly wash the cells three times with ice-cold HBSS to stop the transport.[9]
-
-
Quantification:
-
Lyse the cells (e.g., with 0.1 M HCl).[8]
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Normalize the counts to the protein concentration in each sample.
-
Visualizations
Caption: A typical experimental workflow for evaluating Slc6A19 inhibitors.
Caption: Downstream signaling effects of Slc6A19 inhibition.
References
- 1. Development of Biomarkers for Inhibition of SLC6A19 (B⁰AT1)-A Potential Target to Treat Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 9. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. moleculardevices.com [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Slc6A19 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Slc6A19 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of these compounds, with a focus on improving oral bioavailability.
Troubleshooting Guide
Low oral bioavailability is a frequent hurdle for small molecule inhibitors. This guide provides a systematic approach to identifying and resolving potential issues with your Slc6A19 inhibitor, referred to here as "Slc6A19-IN-1" as a representative example.
Problem: Poor aqueous solubility of this compound.
| Possible Cause | Troubleshooting Steps |
| Intrinsic low solubility of the compound. | 1. Physicochemical Characterization: - Determine the crystalline form (polymorphism) of the compound, as different forms can have varying solubilities. - Measure the LogP value to understand its lipophilicity.2. pH-Dependent Solubility Profile: - Assess the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to identify any potential for pH-mediated dissolution in the gastrointestinal tract. 3. Formulation Strategies: - Co-solvents: Evaluate the solubility in various pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol, ethanol). - Surfactants: Test the effect of non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) on solubility. - Cyclodextrins: Investigate the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and enhance solubility. |
Problem: Low permeability across intestinal epithelium.
| Possible Cause | Troubleshooting Steps |
| The compound is a substrate for efflux transporters (e.g., P-glycoprotein). | 1. In Vitro Permeability Assay (Caco-2): - Perform a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. - An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. 2. P-gp Inhibition Assay: - Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that your compound is a P-gp substrate. |
Problem: Inconsistent or low in vivo exposure despite formulation efforts.
| Possible Cause | Troubleshooting Steps |
| Precipitation of the compound in the gastrointestinal tract upon dilution of the formulation. | 1. In Vitro Dissolution/Precipitation Testing: - Perform a dissolution test using a biorelevant medium (e.g., FaSSIF, FeSSIF) to simulate the conditions of the fasted and fed states in the small intestine. Monitor for any precipitation over time. 2. Particle Size Reduction: - If using a suspension, micronization or nanomilling can increase the surface area for dissolution and potentially improve bioavailability.[1] |
| High first-pass metabolism. | 1. In Vitro Metabolic Stability: - Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the preclinical species and human to estimate the intrinsic clearance. 2. Intravenous Pharmacokinetic Study: - An IV PK study will determine the clearance and volume of distribution, which are essential for calculating absolute bioavailability and understanding the contribution of metabolism to low exposure.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for formulating a poorly soluble Slc6A19 inhibitor for in vivo studies?
A1: For initial preclinical studies, a simple solution or suspension is often the best approach.[3] A solution can be prepared using co-solvents and/or surfactants to maximize exposure. If a solution is not feasible, a micronized suspension in a vehicle containing a wetting agent and a viscosity enhancer can be used. The choice of formulation will depend on the physicochemical properties of your specific inhibitor.
Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of my Slc6A19 inhibitor?
A2: The BCS class is determined by the compound's aqueous solubility and intestinal permeability.[1]
-
Solubility: Can be determined by measuring the concentration of a saturated solution in aqueous buffers across the physiological pH range.
-
Permeability: Can be estimated using in vitro models like the Caco-2 cell assay.[4] Knowing the BCS class (I, II, III, or IV) can help guide formulation development strategies.[1]
Q3: Are there any known successful formulation strategies for other Slc6A19 inhibitors?
A3: While specific formulation details for many research compounds are not always published, some Slc6A19 inhibitors have demonstrated good oral bioavailability in preclinical models. For instance, a trifluoromethyl sulfonyl derivative of an Slc6A19 inhibitor was reported to have an oral bioavailability of 66% in mice.[5] Another inhibitor, JNT-517, is described as an orally bioavailable inhibitor that has been tested in humans.[6] This suggests that with appropriate formulation, good oral exposure of Slc6A19 inhibitors is achievable.
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data during the characterization and formulation development of a hypothetical Slc6A19 inhibitor.
Table 1: Solubility of this compound in Various Vehicles
| Vehicle | Concentration (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 1 |
| 0.1 N HCl (pH 1.2) | 5 |
| 20% PEG 400 in Water | 50 |
| 10% Tween® 80 in Water | 100 |
| 20% HP-β-CD in Water | 250 |
Table 2: Caco-2 Permeability of this compound
| Parameter | Value | Interpretation |
| Papp (A-B) (x 10-6 cm/s) | 0.5 | Low Permeability |
| Papp (B-A) (x 10-6 cm/s) | 2.5 | Potential for Efflux |
| Efflux Ratio | 5.0 | Likely a Substrate of Efflux Transporters |
Experimental Protocols
1. In Vitro Dissolution Testing for Poorly Soluble Compounds
-
Objective: To assess the dissolution rate and extent of this compound from a given formulation in a biorelevant medium.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF). The medium should be pre-warmed to 37°C.[7]
-
Procedure:
-
Add the this compound formulation to the dissolution vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time.
-
2. Caco-2 Permeability Assay
-
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.[4]
-
Procedure:
-
Confirm the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound (at a known concentration) to the apical (donor) side of the Transwell®.
-
At specified time points, take samples from the basolateral (receiver) side.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound to the basolateral (donor) side.
-
At specified time points, take samples from the apical (receiver) side.
-
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
3. In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Procedure:
-
Intravenous (IV) Administration:
-
Administer this compound as a bolus dose via the tail vein in a suitable IV formulation (e.g., solution in saline with a co-solvent).
-
Collect blood samples at various time points (e.g., 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
-
Oral (PO) Administration:
-
Administer the test formulation of this compound via oral gavage.
-
Collect blood samples at various time points (e.g., 15, 30 min, 1, 2, 4, 8, 24 h).
-
-
Process the blood samples to obtain plasma and analyze for this compound concentration by LC-MS/MS.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) and determine the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.[8]
-
Visualizations
References
- 1. enamine.net [enamine.net]
- 2. fda.gov [fda.gov]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Discovery of novel, potent and orally efficacious inhibitor of neutral amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting Slc6A19-IN-1 off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Slc6A19-IN-1 and other inhibitors of the neutral amino acid transporter B⁰AT1 (SLC6A19).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of the Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1. This transporter is primarily responsible for the sodium-dependent uptake of neutral amino acids in the kidneys and intestines.[1][2] By blocking this transporter, this compound prevents the absorption and reabsorption of essential amino acids such as leucine, isoleucine, and valine.[1] The inhibition can be competitive, where the inhibitor binds to the same site as the natural substrates, or allosteric, where it binds to a different site and induces a conformational change that reduces transporter activity.[1]
Q2: What are the expected physiological effects of inhibiting SLC6A19?
Inhibition of SLC6A19 is expected to mimic the phenotype of Hartnup disorder, a condition caused by loss-of-function mutations in the SLC6A19 gene.[1][3] This is generally considered a benign condition characterized by increased excretion of neutral amino acids in the urine (aminoaciduria).[3] In preclinical models, SLC6A19 inhibition or knockout has been shown to improve glycemic control, increase levels of FGF21 and GLP-1, and protect against diet-induced obesity.[4][5][6] Therefore, observing such metabolic changes in your experiments is likely an on-target effect of this compound.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values in cellular assays.
Possible Cause: Interference from endogenous amino acid transporters in the cell line used.
Explanation: Many cell lines, such as Chinese Hamster Ovary (CHO) cells, express endogenous transporters for neutral amino acids like L-leucine.[7] This can create a high background signal and a low signal-to-noise ratio in radioactive uptake assays, making it difficult to accurately determine the potency of your inhibitor.[7]
Solution:
-
Use specific inhibitors for endogenous transporters: To isolate the activity of SLC6A19, co-incubate your cells with inhibitors for other major neutral amino acid transporters. For example, JPH203 can be used to block the sodium-independent transporter LAT1 (SLC7A5), and γ-glutamyl-p-nitroanilide (GPNA) can be used to suppress ASCT2 (SLC1A5) activity.[7]
-
Measure sodium-dependent uptake: Since SLC6A19 is a sodium-dependent transporter, you can differentiate its activity from sodium-independent transporters like LAT1 by measuring substrate uptake in the presence and absence of sodium.[7][8]
Experimental Workflow for Improving Signal-to-Noise in SLC6A19 Activity Assays
Caption: Workflow for optimizing SLC6A19 activity assays.
Problem 2: Unexpected phenotypes observed in vivo, such as altered glucose metabolism or hormonal changes.
Possible Cause: These may be on-target effects of SLC6A19 inhibition rather than off-target effects.
Explanation: Genetic knockout of Slc6a19 in mice leads to a range of metabolic changes, including improved glucose tolerance and elevated levels of FGF21 and GLP-1.[4][5] These effects are thought to be caused by the reduced absorption of amino acids, which in turn modulates signaling pathways like mTOR.[4][9] Therefore, observing these phenotypes with this compound is consistent with its intended mechanism of action.
Solution:
-
Consult literature on Slc6a19 knockout mice: Compare your in vivo findings with the established phenotype of mice lacking the SLC6A19 transporter.[4][5][6]
-
Measure urinary amino acid levels: A key indicator of on-target SLC6A19 inhibition is an increase in the urinary excretion of neutral amino acids.[3]
-
Assess selectivity against other transporters: To rule out off-target effects, test this compound against other relevant transporters, such as other members of the SLC6 family or other amino acid transporters like SLC1A5 and SLC7A5.[3]
Signaling Pathway Implicated in the Metabolic Effects of SLC6A19 Inhibition
Caption: On-target effects of SLC6A19 inhibition.
Quantitative Data Summary
The following table summarizes the potency of various SLC6A19 inhibitors from the literature. This can be used as a reference for expected potency ranges.
| Compound | Target | Assay Type | IC50 | Reference |
| Cinromide | Human SLC6A19 | Radioactive Flux | 0.8 ± 0.1 µM | [7] |
| JNT-517 | Human SLC6A19 | Isoleucine Transport | 47 nM | [3] |
| JNT-517 | Mouse SLC6A19 | Isoleucine Transport | > 11.8 µM | [3] |
| JN-170 | Mouse SLC6A19 | Isoleucine Transport | 97 nM | [3] |
| JN-170 | Human SLC6A19 | Isoleucine Transport | 1.25 µM | [3] |
Key Experimental Protocols
1. Radioactive Amino Acid Uptake Assay in CHO Cells
This protocol is adapted from studies characterizing SLC6A19 inhibitors.[7][8]
-
Cell Culture: Use a CHO cell line stably co-expressing human SLC6A19 and its ancillary protein, collectrin.[7][8] Culture cells to 80-90% confluence in 35 mm dishes.[8]
-
Assay Procedure:
-
Wash cells three times with Hanks Balanced Salt Solution supplemented with glucose (HBSS+G).[8]
-
To isolate SLC6A19 activity, you can pre-incubate the cells with inhibitors for endogenous transporters (e.g., 3 µM JPH203 for LAT1) for 15-30 minutes.[7]
-
Initiate the transport assay by incubating cells with HBSS+G containing a radiolabeled substrate (e.g., 150 µM L-[¹⁴C]leucine) and various concentrations of this compound for 6 minutes at 37°C.[8]
-
To determine sodium-dependent uptake, run a parallel experiment where sodium chloride in the HBSS+G is replaced with N-methyl-D-glucamine (NMDG).[8]
-
Terminate the transport by washing the cells three times with ice-cold HBSS.[8]
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the sodium-dependent uptake by subtracting the uptake in the absence of sodium from the total uptake. Use this value to determine the IC50 of this compound.
2. Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay
This high-throughput assay measures changes in membrane potential associated with the electrogenic transport of amino acids by SLC6A19.[10][11]
-
Cell Plating: Seed MDCK or CHO cells stably expressing human SLC6A19 and TMEM27 (collectrin) in 384-well plates.[10]
-
Assay Procedure:
-
Load cells with a fluorescent membrane potential-sensitive dye.
-
Add this compound at various concentrations and incubate for a specified period (e.g., 15 minutes).[10]
-
Add a substrate of SLC6A19 (e.g., 3 mM L-isoleucine) to induce membrane depolarization.[10]
-
Measure the change in fluorescence using a FLIPR instrument.
-
-
Data Analysis: The inhibitory effect of this compound is quantified by its ability to block the substrate-induced depolarization. Calculate IC50 values from the concentration-response curves.
References
- 1. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification of Novel Inhibitors of the Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Induce Protein Restriction and to Treat Type 2 Diabetes [openresearch-repository.anu.edu.au]
- 3. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 4. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Biomarkers for Inhibition of SLC6A19 - A Potential Target to treat Metabolic Disorders [openresearch-repository.anu.edu.au]
- 7. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Slc6A19-IN-1 experimental variability and reproducibility
Disclaimer: Information on a compound specifically named "Slc6A19-IN-1" is not publicly available. This guide provides troubleshooting and experimental context based on published data for other well-characterized SLC6A19 inhibitors. Researchers should adapt these recommendations to their specific molecule's properties.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SLC6A19 inhibitors?
A1: SLC6A19, also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter.[1][2][3][4] It is primarily responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][4] SLC6A19 inhibitors block this transporter, preventing the uptake of neutral amino acids into cells.[1] The mechanism can be competitive, where the inhibitor competes with the natural amino acid substrates for the binding site, or allosteric, where it binds to a different site and induces a conformational change that reduces transporter activity.[1]
Q2: My IC50 value for this compound is higher than expected. What are the potential causes?
A2: Higher than expected IC50 values can stem from several factors:
-
Compound Stability and Solubility: The inhibitor may have poor solubility in your assay buffer, leading to a lower effective concentration. Ensure complete dissolution and consider using a fresh stock solution.
-
Assay System: The presence of high concentrations of competing neutral amino acids in your cell culture media or assay buffer can competitively antagonize the inhibitor, leading to an apparent decrease in potency.
-
Cell Health and Passage Number: Use cells with a low passage number as transporter expression and cell health can change over time.[5]
-
Accessory Protein Expression: SLC6A19 requires an accessory protein, either collectrin (TMEM27) in the kidney or ACE2 in the intestine, for proper cell surface expression and function.[3][6][7] Insufficient expression of the appropriate accessory protein in your cell line will result in low transporter activity and consequently, an inaccurate IC50 determination.
Q3: I am observing high background signal in my cell-based assay. How can I reduce it?
A3: High background signal often originates from the activity of other endogenous amino acid transporters in your cell line.[6] For example, CHO cells are known to have endogenous transporters like LAT1 (SLC7A5), ASCT2 (SLC1A5), and SNAT2 (SLC38A2).[6] To mitigate this:
-
Use Specific Inhibitors for Endogenous Transporters: You can add inhibitors for other known transporters to your assay to isolate the SLC6A19-specific signal. For example, JPH203 can be used to block LAT1.[6]
-
Utilize Na+-Dependence: Since SLC6A19 is sodium-dependent, you can measure transport in the presence and absence of Na+ to determine the SLC6A19-specific component.[6]
-
Choose an Appropriate Cell Line: Some cell lines, like Xenopus oocytes, have lower endogenous transporter activity and can be a good alternative for characterizing transporter function.[5]
Q4: Why is co-expression of an accessory protein like collectrin or ACE2 necessary?
A4: SLC6A19 requires a single transmembrane helix protein, such as collectrin (in the kidney) or ACE2 (in the intestine), to facilitate its trafficking to the cell surface and for its functional activity.[3][6][7] Without the appropriate accessory protein, SLC6A19 is often retained in the endoplasmic reticulum and does not reach the plasma membrane, leading to a lack of transport activity.[8]
Troubleshooting Guides
Issue 1: Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Variability in Compound Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles. |
| Cell Passage Number | Maintain a consistent and low cell passage number for all experiments, as transporter expression can vary with passages.[5] |
| Inconsistent Incubation Times | Use a calibrated timer for all incubation steps, especially for substrate and inhibitor additions. |
| Buffer Composition and pH | Prepare fresh assay buffers for each experiment and verify the pH. |
Issue 2: No Inhibition Observed
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Verify the identity and purity of your this compound stock. If possible, obtain a fresh batch or a different known SLC6A19 inhibitor as a positive control. |
| Low Transporter Expression | Confirm the expression of both SLC6A19 and the appropriate accessory protein (collectrin or ACE2) in your cell line using techniques like Western blot or qPCR. |
| Incorrect Assay Conditions | Ensure the assay is performed under Na+-containing conditions. Optimize substrate concentration to be near the Km value for SLC6A19 to increase sensitivity to inhibition. |
| Compound Degradation | Check the stability of this compound in your assay buffer and under your experimental conditions (e.g., temperature, light exposure). |
Experimental Protocols & Data
Table 1: Properties of a Known SLC6A19 Inhibitor
| Inhibitor Name | IC50 | Assay System | Reference |
| SLC6A19 inhibitor 39 | 35 nM | Not specified | [9] |
| JNT-517 | 47 nM | Isoleucine transport in Flp-In T-REx 293 cells | [10] |
| Cinromide | ~0.5 µM | FMP and uptake assays in MDCK cells | [5] |
Protocol 1: FLIPR Membrane Potential (FMP) Assay
This assay measures changes in membrane potential upon substrate transport, which is an indirect measure of SLC6A19 activity.[5][11]
-
Cell Seeding: Seed CHO cells stably co-expressing SLC6A19 and collectrin (CHO-BC cells) in a 96-well black-wall plate at a density of 60,000 cells per well and incubate overnight.[11]
-
Washing: Wash the cells three times with Hank's Balanced Salt Solution supplemented with glucose (HBSS+G).[11]
-
Dye Loading: Incubate the cells for 30-60 minutes at room temperature with a voltage-sensitive dye (e.g., FLIPR Blue dye) in HBSS+G.[11]
-
Inhibitor Incubation: Add this compound at various concentrations and incubate for a predetermined time (e.g., 30 minutes).[11]
-
Substrate Addition and Measurement: Add an SLC6A19 substrate (e.g., L-isoleucine) and immediately measure the fluorescence signal using a FLIPR instrument. The signal should be abolished when NaCl is replaced with a non-transported cation like NMDG+.[11]
Protocol 2: Radiolabeled Amino Acid Uptake Assay
This assay directly measures the uptake of a radiolabeled SLC6A19 substrate.
-
Cell Seeding: Seed CHO-BC cells in 35 mm dishes and grow until 80-90% confluent.[6]
-
Washing: Wash the cells three times with HBSS+G.[6]
-
Inhibitor and Substrate Incubation: Incubate the cells with HBSS+G containing a radiolabeled substrate (e.g., 150 µM L-[U-14C]leucine) and varying concentrations of this compound for 6 minutes at 37°C.[6]
-
Termination of Transport: Stop the uptake by washing the cells three times with ice-cold HBSS.[11]
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
Diagrams
Caption: Mechanism of SLC6A19 inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for unexpectedly high IC50 values.
References
- 1. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Hartnup disease-causing SLC6A19 mutations lead to B0AT1 aberrant trafficking and ACE2 mis-localisation implicating the endoplasmic reticulum protein quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SLC6A19 inhibitor 39 |CAS:2755929-52-1 Probechem Biochemicals [probechem.com]
- 10. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 11. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Slc6A19-IN-1 Delivery Methods for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining in vivo delivery methods for Slc6A19-IN-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Slc6A19, also known as B(0)AT1, is a sodium-dependent neutral amino acid transporter primarily located in the apical membrane of intestinal and kidney epithelial cells.[1][2][3][4][5][6] It is responsible for the absorption and reabsorption of neutral amino acids from the diet and glomerular filtrate, respectively.[1][3][5][6] this compound is an inhibitor of this transporter. By blocking Slc6A19, the inhibitor prevents the reabsorption of neutral amino acids in the kidneys, leading to their increased excretion in the urine.[7][8] This mechanism is being explored for therapeutic applications in metabolic disorders such as Phenylketonuria (PKU), where it can help lower toxic levels of phenylalanine in the blood.[7][8][9]
Q2: What are the common administration routes for compounds like this compound in preclinical in vivo studies?
A2: For preclinical in vivo studies with small molecule inhibitors like this compound, the most common administration routes are oral (PO) and intraperitoneal (IP). The choice depends on the specific experimental goals, the compound's physicochemical properties, and the desired pharmacokinetic profile. For instance, the SLC6A19 inhibitor JNT-517 has been developed as an oral suspension for clinical trials, and its preclinical tool, JN-170, was administered orally in mouse models.[7][8][10][11]
Q3: this compound has poor aqueous solubility. What are some recommended vehicle formulations?
A3: Given the poor aqueous solubility of many small molecule inhibitors, a suitable vehicle is crucial for effective in vivo delivery. The following table summarizes common vehicle components for formulating poorly soluble compounds for oral and intraperitoneal administration in mice. It is essential to perform small-scale formulation trials to determine the optimal vehicle for this compound.
| Vehicle Component | Concentration Range | Administration Route | Notes |
| DMSO | 1-10% (v/v) | Oral, IP | A powerful solvent, but can have toxicity at higher concentrations. |
| PEG 300/400 | 10-40% (v/v) | Oral, IP | Good co-solvents that can improve solubility and stability. |
| Tween 80 / Cremophor EL | 1-10% (v/v) | Oral, IP | Surfactants that help to create stable suspensions or emulsions. |
| Corn Oil / Sesame Oil | Up to 100% | Oral, IP | Suitable for highly lipophilic compounds. |
| (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) or Sulfobutylether-β-cyclodextrin (SBEβCD) | 20-40% (w/v) in saline/water | Oral, IP | Can form inclusion complexes to enhance solubility. |
| Carboxymethylcellulose (CMC) | 0.5-2% (w/v) in water | Oral | A suspending agent to create uniform suspensions. |
Q4: How can I assess the in vivo efficacy of my this compound formulation?
A4: The efficacy of Slc6A19 inhibition can be assessed by measuring the levels of neutral amino acids in the urine and plasma of treated animals. A successful inhibition of Slc6A19 will lead to a significant increase in the urinary excretion of neutral amino acids, such as phenylalanine, and a corresponding decrease in their plasma concentrations.[7][11] Metabolomic analysis of urine and fecal samples can also reveal biomarkers of Slc6A19 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during preparation or administration. | - The concentration of the compound is too high for the chosen vehicle.- The vehicle is not optimal for the compound's solubility.- Temperature changes are affecting solubility. | - Reduce the concentration of this compound.- Try a different vehicle or a combination of co-solvents and surfactants (refer to the vehicle formulation table).- Gently warm the vehicle during preparation (if the compound is heat-stable).- Prepare the formulation fresh before each use. |
| High variability in experimental results between animals. | - Inconsistent dosing due to poor suspension or inaccurate volume.- The formulation is not stable, leading to inconsistent concentrations.- Animal-to-animal differences in absorption and metabolism. | - Ensure the formulation is a homogenous suspension or a clear solution before each administration.- Use appropriate gavage needles or injection techniques for accurate dosing.- Increase the number of animals per group to account for biological variability. |
| No observable in vivo effect despite successful in vitro activity. | - Poor bioavailability of the compound with the current formulation and administration route.- Rapid metabolism and clearance of the compound.- The dose is too low. | - Consider a different administration route (e.g., IP instead of oral) to bypass first-pass metabolism.- Optimize the formulation to improve absorption (e.g., using lipid-based systems or particle size reduction).- Perform a dose-response study to determine the optimal dose.- Conduct pharmacokinetic studies to assess exposure levels. |
| Signs of toxicity or adverse effects in animals (e.g., weight loss, lethargy). | - The compound itself may have off-target effects at the administered dose.- The vehicle (e.g., high concentration of DMSO) may be causing toxicity.- The administration procedure is causing stress or injury. | - Perform a dose-ranging study to find the maximum tolerated dose.- Reduce the concentration of potentially toxic excipients in the vehicle.- Ensure proper training in animal handling and administration techniques. |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound
This protocol provides a general method for preparing an oral suspension. The specific components and concentrations may require optimization for this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution by dissolving Tween 80 in the CMC solution.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to break up any aggregates.
-
Visually inspect the suspension for homogeneity before each administration.
-
Administer the suspension to the animals using appropriate oral gavage needles.
Protocol 2: Preparation of an Intraperitoneal Solution of this compound
This protocol outlines the preparation of a solution for intraperitoneal injection, suitable for compounds that are soluble in a co-solvent system.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG400, 50% sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for injection
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO first.
-
Add PEG400 and vortex until the solution is clear.
-
Slowly add the sterile saline while vortexing to avoid precipitation.
-
Visually inspect the solution to ensure it is clear and free of particulates before injection.
-
Administer the solution to the animals via intraperitoneal injection.
Visualizations
Caption: A generalized experimental workflow for in vivo studies with this compound.
Caption: Mechanism of Slc6A19 inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. genecards.org [genecards.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jnanatx.com [jnanatx.com]
- 7. Preclinical characterization of SLC6A19 inhibitor JNT-517 divulged at ACS | BioWorld [bioworld.com]
- 8. JNT-517 by Jnana Therapeutics for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]
- 9. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 11. mdpi.com [mdpi.com]
Addressing inconsistent results with Slc6A19-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Slc6A19-IN-1 and other inhibitors of the Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent results when working with Slc6A19 inhibitors.
Question: Why am I observing high variability in plasma amino acid levels in my animal models treated with an SLC6A19 inhibitor?
Answer: High variability in plasma amino acid levels is a common challenge due to the direct action of Slc6A19 inhibitors on amino acid absorption and reabsorption. Several factors can contribute to this inconsistency:
-
Dietary Protein Content: The amount of protein in the diet will directly impact the quantity of neutral amino acids available for absorption. Mice on high-protein diets will have a more pronounced difference in plasma amino acid levels between wild-type and Slc6a19 knockout models, and likely with inhibitor treatment as well.[1]
-
Fasting and Re-feeding State: The nutritional state of the animal at the time of sample collection is critical. It is recommended to synchronize the nutritional states of the mice, for example, by a 6-hour fast followed by 1 hour of re-feeding with the specified diet before sample collection.[1]
-
Incomplete Inhibition: The dose of the inhibitor may not be sufficient to achieve complete and consistent inhibition of SLC6A19 in both the intestine and the kidney. This can lead to variable levels of amino acid excretion and absorption.
Recommendations:
-
Standardize the dietary protein content across all experimental groups.
-
Implement a consistent fasting and re-feeding protocol before sample collection.
-
Perform a dose-response study to determine the optimal concentration of the inhibitor for your specific animal model and experimental conditions.
Question: My in vitro experiments show inconsistent inhibition of neutral amino acid uptake. What could be the cause?
Answer: Inconsistent results in in vitro amino acid uptake assays can stem from several sources related to the cell model and experimental setup:
-
Endogenous Transporter Activity: The cell line used may have significant endogenous expression of other neutral amino acid transporters, such as LAT1 (SLC7A5).[2] This can mask the specific inhibitory effect on SLC6A19, as these transporters will continue to uptake amino acids.
-
Expression of Accessory Proteins: For functional expression at the plasma membrane, SLC6A19 requires co-expression with an accessory protein: collectrin (TMEM27) in the kidney and angiotensin-converting enzyme 2 (ACE2) in the intestine.[3][4] Insufficient or variable expression of these accessory proteins in your cell line will lead to inconsistent SLC6A19 activity.
-
Cell Passage Number: It has been noted that experiments should be conducted with cells that have undergone a low number of passages (e.g., less than five) to ensure consistent expression and function of the transporter and its subunits.[5]
Recommendations:
-
Characterize the expression of other neutral amino acid transporters in your chosen cell line. Consider using a specific inhibitor for other prominent transporters (e.g., JPH203 for LAT1) to isolate the effect on SLC6A19.[2]
-
Ensure your cell line stably co-expresses both SLC6A19 and the appropriate accessory protein (collectrin or ACE2).
-
Maintain a consistent and low cell passage number for all experiments.
Question: I am not observing the expected downstream signaling effects (e.g., changes in mTORC1 or FGF21) after treatment with the SLC6A19 inhibitor. Why might this be?
Answer: The signaling pathways affected by SLC6A19 inhibition are sensitive to the overall metabolic state of the cells or animal.
-
Nutrient Availability: Signaling pathways like mTORC1 are highly sensitive to amino acid levels.[6] If the experimental conditions (e.g., cell culture medium, animal diet) are rich in all amino acids, the effect of inhibiting only neutral amino acid uptake via SLC6A19 might be compensated for, thus blunting the downstream signaling effect.
-
Time-course of Inhibition: The onset of downstream signaling changes may have a specific time course. A single time-point measurement might miss the peak effect.
-
Tissue-Specific Effects: The metabolic consequences of SLC6A19 inhibition can be tissue-specific. For example, the effects on GLP-1 are initiated in the intestine, while changes in FGF21 are primarily observed from the liver.[3]
Recommendations:
-
Control the nutrient composition of your experimental system. In in vitro studies, you may need to use a custom medium with defined amino acid concentrations.
-
Perform a time-course experiment to identify the optimal duration of inhibitor treatment for observing the desired signaling changes.
-
Analyze the relevant tissues where the signaling pathways of interest are most active.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound and other SLC6A19 inhibitors?
SLC6A19 inhibitors act as competitive inhibitors of the B⁰AT1 transporter.[7] They bind to the transporter, preventing the uptake of neutral amino acids into cells. This action takes place primarily in the intestine and kidneys, reducing the absorption and reabsorption of these amino acids, respectively.[7][8]
What are the potential therapeutic applications of SLC6A19 inhibitors?
SLC6A19 inhibitors are being investigated for several therapeutic applications, including:
-
Metabolic Disorders: By lowering the levels of branched-chain amino acids (BCAAs), these inhibitors may improve insulin sensitivity, making them a potential treatment for obesity and type 2 diabetes.[7]
-
Phenylketonuria (PKU): These inhibitors can increase the urinary excretion of phenylalanine, thereby reducing its toxic accumulation in the blood and brain.[9][10]
-
Hartnup Disease: While this genetic disorder is caused by mutations in the SLC6A19 gene, inhibitors could potentially modulate the activity of any remaining functional transporters to help normalize amino acid levels.[7]
Are there different potencies of SLC6A19 inhibitors for different species?
Yes, some SLC6A19 inhibitors exhibit species-specific potency. For example, JNT-517 is a potent inhibitor of human SLC6A19 but has negligible activity against the mouse ortholog. Conversely, JN-170 is a more potent inhibitor of mouse SLC6A19 than human SLC6A19.[9] It is crucial to select an inhibitor with appropriate potency for your experimental model.
Quantitative Data
| Inhibitor | Target | IC50 | Species | Assay | Reference |
| JNT-517 | SLC6A19 | 47 nM | Human | Isoleucine Transport Assay | [9] |
| JNT-517 | SLC6A19 | 81 nM | Human | Glutamine Transport in Intestinal Epithelial Cells | [9] |
| JNT-517 | SLC6A19 | > 11.8 µM | Mouse | Isoleucine Transport Assay | [9] |
| JN-170 | SLC6A19 | 97 nM | Mouse | Isoleucine Transport Assay | [9] |
| JN-170 | SLC6A19 | 1.25 µM | Human | Isoleucine Transport Assay | [9] |
| Benztropine | B⁰AT1 | 44 ± 9 µM | Not Specified | Fluorescent Membrane Potential Assay | [11] |
Experimental Protocols
Protocol: In Vitro Neutral Amino Acid Uptake Assay
This protocol is adapted from methods used to characterize SLC6A19 inhibitors.[5][9]
-
Cell Culture:
-
Culture cells stably co-expressing SLC6A19 and its obligatory subunit (e.g., TMEM27 for kidney models, ACE2 for intestinal models) in an appropriate growth medium. MDCK or CHO cells are commonly used.[5]
-
Plate cells in a suitable format (e.g., 384-well plates) and grow to confluence.[5]
-
Use cells with a low passage number (e.g., <5).[5]
-
-
Assay Procedure:
-
Wash the cells with a sodium-containing buffer (e.g., HBSS: 125 mM choline chloride, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 5.6 mM glucose, 25 mM HEPES, pH 7.4).
-
Pre-incubate the cells with varying concentrations of the SLC6A19 inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at 37°C.[5]
-
Initiate the uptake by adding a solution containing a radiolabeled or stable isotope-labeled neutral amino acid substrate (e.g., L-[¹⁴C]leucine or [¹³C₆, ¹⁵N]-isoleucine) at a concentration close to its Kₘ value (e.g., 2 mM).[5]
-
Incubate for a short period (e.g., 10 minutes) at 37°C to measure the initial rate of transport.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular concentration of the labeled amino acid using a scintillation counter or mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: Signaling pathway of SLC6A19 and its inhibition.
Caption: Workflow for an in vitro amino acid uptake assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the neutral amino acid transporter B0AT1 (SLC6A19) in Hartnup disorder and protein nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 8. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 10. jnanatx.com [jnanatx.com]
- 11. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SLC6A19 Inhibitors: Slc6A19-IN-1 vs. JNT-517 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter primarily responsible for the (re)absorption of neutral amino acids in the kidneys and intestines. Its role in amino acid homeostasis has made it a significant target for therapeutic intervention in metabolic disorders such as phenylketonuria (PKU). This guide provides a detailed comparison of Slc6A19-IN-1 and the clinical-stage inhibitor JNT-517, alongside other known SLC6A19 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
JNT-517 is a potent, orally active, and selective allosteric inhibitor of human SLC6A19, currently in clinical development for the treatment of PKU.[1][2] In contrast, this compound, also identified as JN-170, is a tool compound that exhibits significantly higher potency for the mouse ortholog of SLC6A19, making it a valuable asset for preclinical in vivo studies in murine models of disease.[1] This guide will delve into the quantitative differences in their inhibitory activities and provide context with a broader range of SLC6A19 modulators.
Data Presentation: Quantitative Comparison of SLC6A19 Inhibitors
The following table summarizes the in vitro potency of various SLC6A19 inhibitors against human and mouse orthologs.
| Compound | Alias | Target Species | IC50 | Assay Type | Reference |
| JNT-517 | Human | 47 nM | Isoleucine Transport Assay | [3] | |
| Human | 81 nM | Glutamine Transport Assay (endogenous) | [3] | ||
| Mouse | > 11.8 µM | Isoleucine Transport Assay | [3] | ||
| This compound | JN-170 | Human | 1.25 µM | Isoleucine Transport Assay | [1] |
| Mouse | 97 nM | Isoleucine Transport Assay | [1] | ||
| SLC6A19-IN-2 | Example 4 | Human | 14 nM | Not Specified | [2][4] |
| JX237 | Human | 31 nM | Not Specified | [2][4] | |
| Cinromide | Human | 0.5 µM | Not Specified | [2][4] | |
| Benztropine | Human | 44 µM | Not Specified |
Signaling Pathway and Mechanism of Action
SLC6A19 facilitates the transport of neutral amino acids across the apical membrane of epithelial cells in the intestine and kidneys. This process is crucial for amino acid absorption and reabsorption. Inhibition of SLC6A19 can block these processes, leading to increased excretion of neutral amino acids. This mechanism is particularly relevant for diseases like PKU, where blocking the reabsorption of phenylalanine in the kidneys can help reduce its toxic accumulation in the body. JNT-517 has been identified as an allosteric inhibitor, meaning it binds to a site on the transporter distinct from the substrate-binding site to modulate its activity.[2]
Caption: Mechanism of SLC6A19 inhibition to reduce amino acid (re)absorption.
Experimental Protocols
Isoleucine Transport Assay
This assay is a common method to determine the inhibitory potency of compounds on SLC6A19 function.
Objective: To measure the IC50 of a test compound by quantifying its ability to inhibit the uptake of a labeled substrate (isoleucine) in cells expressing SLC6A19.
Materials:
-
Flp-In T-REx 293 cells stably co-expressing human or mouse SLC6A19 and its accessory protein TMEM27.
-
Tetracycline for induction of transporter expression.
-
Live cell imaging solution (LCIS).
-
Krebs buffer (140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 11 mM HEPES, 10 mM glucose, pH 7.4).
-
Test compounds (e.g., JNT-517, this compound) dissolved in DMSO.
-
Radiolabeled L-[¹⁴C]isoleucine or a fluorescent substrate analog.
-
384-well plates.
Procedure:
-
Cell Plating: Seed the Flp-In T-REx 293 cells in 384-well plates. Induce the expression of SLC6A19 by adding 1 µg/mL tetracycline and incubate for 24 hours.[3]
-
Cell Washing: After incubation, wash the cells with LCIS to remove the culture medium.[3]
-
Compound Addition: Prepare serial dilutions of the test compounds in Krebs buffer containing 0.5% DMSO. Add the compound solutions to the cells.[3]
-
Substrate Addition: Add the radiolabeled or fluorescently tagged isoleucine to initiate the uptake reaction.
-
Incubation: Incubate the plates for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold Krebs buffer to remove the extracellular substrate.
-
Detection: Measure the amount of substrate taken up by the cells using a suitable detection method (e.g., scintillation counting for radiolabeled substrates or fluorescence measurement).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: A simplified workflow for determining SLC6A19 inhibitor potency.
FLIPR Membrane Potential Assay
This high-throughput screening assay measures changes in cell membrane potential as an indicator of electrogenic transporter activity, such as SLC6A19.
Objective: To identify and characterize SLC6A19 inhibitors by detecting their effect on substrate-induced membrane depolarization.
Materials:
-
MDCK cells stably expressing human SLC6A19 and TMEM27.[5]
-
FLIPR Membrane Potential Assay Kit (contains a fluorescent dye).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds.
-
Substrate (e.g., L-isoleucine).
-
FLIPR instrument.
Procedure:
-
Cell Plating: Plate the MDCK-SLC6A19/TMEM27 cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Prepare the fluorescent membrane potential dye solution according to the kit manufacturer's instructions and add it to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to load into the cells.
-
Compound Addition: Prepare plates with test compounds at various concentrations.
-
FLIPR Measurement: Place the cell and compound plates into the FLIPR instrument. The instrument will first measure the baseline fluorescence. It will then add the test compounds to the cells and continue to monitor the fluorescence. After a short incubation, the instrument will add the substrate (e.g., L-isoleucine) to induce membrane depolarization in control wells.
-
Data Analysis: The change in fluorescence upon substrate addition is indicative of SLC6A19 activity. The ability of a test compound to prevent this change is a measure of its inhibitory effect. Calculate the percent inhibition and determine the IC50.
Conclusion
The selection of an appropriate SLC6A19 inhibitor is highly dependent on the specific research application. For studies investigating the therapeutic potential of SLC6A19 inhibition in human systems or for clinical development, JNT-517 stands out due to its high potency for human SLC6A19 and its advancement into clinical trials.[2] For preclinical research requiring in vivo validation in mouse models, This compound (JN-170) is the more suitable tool, given its preferential potency for the murine transporter.[1] Other compounds like SLC6A19-IN-2 and JX237 offer even higher in vitro potency and may serve as excellent starting points for further drug discovery efforts. The provided experimental protocols offer a foundation for researchers to reliably assess and compare the activity of these and other novel SLC6A19 inhibitors.
References
- 1. JN-170 | SLC6A19 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SLC6A19 Inhibitors: Specificity and Performance
While information regarding a specific compound designated "Slc6a19-IN-1" is not publicly available, this guide provides a comparative analysis of known inhibitors of the solute carrier family 6 member 19 (SLC6A19), a promising target for metabolic disorders. The following sections detail the performance and specificity of three identified inhibitors—Benztropine, Cinromide, and the clinical candidate JNT-517—supported by experimental data and protocols.
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of the neutral amino acid transporter SLC6A19, also known as B⁰AT1.
Introduction to SLC6A19
SLC6A19 is a sodium-dependent transporter primarily responsible for the absorption of neutral amino acids in the small intestine and their reabsorption in the kidneys. Its role in amino acid homeostasis has made it an attractive target for therapeutic intervention in conditions such as phenylketonuria (PKU) and type 2 diabetes. Inhibition of SLC6A19 can reduce the absorption of dietary amino acids and increase their excretion, thereby lowering plasma concentrations of specific amino acids like phenylalanine.
Comparative Analysis of SLC6A19 Inhibitors
The following tables summarize the available quantitative data for Benztropine, Cinromide, and JNT-517, focusing on their potency and selectivity for SLC6A19.
Table 1: In Vitro Potency of SLC6A19 Inhibitors
| Compound | Assay Type | Cell Line | Substrate | IC50 | Citation |
| Benztropine | FLIPR Membrane Potential | CHO cells expressing B⁰AT1 and collectrin | Isoleucine | 44 ± 9 µM | [1][2] |
| Radioactive Uptake | CHO cells expressing B⁰AT1 and collectrin | [¹⁴C]Isoleucine | 71 ± 8 µM | [2] | |
| Cinromide | FLIPR Membrane Potential | MDCK cells expressing hSLC6A19 and TMEM27 | L-isoleucine | ~0.3 µM | [3] |
| Radioactive Uptake | CHO-BC cells | [¹⁴C]Leucine | 0.8 ± 0.1 μM | [4] | |
| FLIPR Membrane Potential | CHO-BC cells | Isoleucine | 0.5 µM | [3] | |
| JNT-517 | Isoleucine Transport Assay | Transfected cells | Isoleucine | 47 nM (0.047 µM) | [5][6][7] |
| Glutamine Transport Assay | Human intestinal epithelial cells | Glutamine | 81 nM (0.081 µM) | [7][8] |
Table 2: Selectivity Profile of SLC6A19 Inhibitors
| Compound | Off-Target | Assay Type | Activity/IC50 | Selectivity vs. SLC6A19 | Citation |
| Benztropine | Dopamine Transporter (DAT) | Radioligand Binding | High affinity | Primary target | [9][10] |
| Muscarinic Receptors (M1) | Radioligand Binding | High affinity | Primary target | [11] | |
| Histamine H1 Receptors | Radioligand Binding | Moderate affinity | Lower than DAT | [10] | |
| System L (LAT1) | Radioactive Uptake | Good selectivity | Not specified | [2] | |
| ASCT2 | Radioactive Uptake | Good selectivity | Not specified | [2] | |
| Cinromide | LAT1 | Radioactive Uptake | Selective | Not specified | [3] |
| SGLT1 | Uptake Assay | Selective | Not specified | [12] | |
| JNT-517 | SLC1A5 (ASCT2) | Transport Assay | No inhibition up to 35 µM | >744-fold | [8] |
| SLC7A5 (LAT1) | Transport Assay | No inhibition up to 35 µM | >744-fold | [8] | |
| SLC6A8 (Creatine Transporter) | Transport Assay | No inhibition up to 35 µM | >744-fold | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay
This high-throughput screening assay indirectly measures the activity of electrogenic transporters like SLC6A19 by detecting changes in cell membrane potential.[2][13][14]
-
Cell Culture: Chinese Hamster Ovary (CHO) or Madin-Darby Canine Kidney (MDCK) cells are stably co-transfected to express human SLC6A19 and its ancillary protein (collectrin or TMEM27).[2][12] The cells are seeded in 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit, Blue).[2][13] This dye enters the cells and its fluorescence intensity changes in response to membrane depolarization or hyperpolarization.[14]
-
Compound Incubation: Test compounds (inhibitors) at various concentrations are added to the wells and incubated for a specified period (e.g., 30 minutes).[4]
-
Substrate Addition and Measurement: A known SLC6A19 substrate (e.g., L-isoleucine) is added to initiate transport and induce membrane depolarization.[12] The resulting change in fluorescence is measured in real-time using a FLIPR instrument.
-
Data Analysis: The inhibition of substrate-induced depolarization by the test compound is used to calculate the IC50 value.
Radioactive Amino Acid Uptake Assay
This assay directly measures the transport of a radiolabeled substrate into cells, providing a quantitative measure of transporter activity and inhibition.[2][15][16]
-
Cell Culture: As with the FLIPR assay, cells stably expressing SLC6A19 and its accessory protein are used.
-
Incubation with Inhibitor: Cells are pre-incubated with varying concentrations of the test inhibitor.
-
Substrate Uptake: A solution containing a radiolabeled SLC6A19 substrate (e.g., [¹⁴C]L-leucine or [¹⁴C]L-isoleucine) is added to the cells for a defined period (e.g., 6 minutes) at 37°C.[16]
-
Termination and Lysis: The transport process is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.[2]
-
Scintillation Counting: The amount of radioactivity in the cell lysate is quantified using a scintillation counter.
-
Data Analysis: The reduction in radioactive substrate uptake in the presence of the inhibitor is used to determine the IC50 value. To assess specificity, uptake can be measured in the presence of inhibitors for other transporters (e.g., for LAT1) or in the absence of sodium to distinguish from sodium-independent transport.[4]
In Vivo Evaluation in Mouse Models
In vivo studies are crucial to assess the pharmacological effects of SLC6A19 inhibitors on plasma and urinary amino acid levels.[8][17]
-
Animal Models: Wild-type mice or disease models such as the Pah-enu2 mouse model for PKU are used.[7][8]
-
Compound Administration: The test inhibitor is administered to the animals, typically via oral gavage.
-
Sample Collection: Urine and blood samples are collected at various time points after administration.
-
Amino Acid Analysis: The concentrations of amino acids in plasma and urine are quantified using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The changes in amino acid levels in treated animals compared to vehicle-treated controls are analyzed to determine the in vivo efficacy of the inhibitor.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the physiological role of SLC6A19.
References
- 1. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Preclinical characterization of SLC6A19 inhibitor JNT-517 divulged at ACS | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 8. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 15. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 17. Mice Lacking the Intestinal and Renal Neutral Amino Acid Transporter SLC6A19 Demonstrate the Relationship between Dietary Protein Intake and Amino Acid Malabsorption | MDPI [mdpi.com]
Comparative Analysis of Slc6A19 Inhibitor Selectivity: A Focus on JNT-517
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity profile of a potent and selective inhibitor of the Solute Carrier Family 6 Member 19 (Slc6A19), also known as B⁰AT1. As no publicly available data exists for a compound designated "Slc6A19-IN-1," this analysis will focus on JNT-517, a first-in-class, orally bioavailable inhibitor of Slc6A19 currently in clinical development.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the specificity of Slc6A19 inhibitors.
Introduction to Slc6A19 and the Importance of Selectivity
Slc6A19 is the primary transporter responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1] Inhibition of this transporter is a promising therapeutic strategy for metabolic disorders such as phenylketonuria (PKU), as it can reduce the systemic levels of toxic amino acids by promoting their urinary excretion.[1][2] Given the presence of numerous other solute carriers with overlapping substrate specificities, the selectivity of any Slc6A19 inhibitor is paramount to minimize off-target effects and ensure a favorable safety profile.
Cross-Reactivity Profile of JNT-517
JNT-517 has been characterized as a potent and selective inhibitor of human Slc6A19.[1][3] To assess its selectivity, the compound was screened against other amino acid transporters, including SLC1A5 (ASCT2) and SLC7A5 (LAT1), as well as a member of the same SLC6 family, SLC6A8 (a creatine transporter).[3][4]
The following table summarizes the available quantitative data on the cross-reactivity of JNT-517.
| Transporter | Gene Name | Substrate(s) | JNT-517 Activity (IC₅₀) |
| Slc6A19 (B⁰AT1) | SLC6A19 | Neutral amino acids (e.g., Isoleucine, Glutamine) | 47 nM (human, in vitro) [3][4] |
| ASCT2 | SLC1A5 | Neutral amino acids (e.g., Alanine, Serine, Cysteine, Threonine) | No inhibition up to 35 µM[3][4] |
| LAT1 | SLC7A5 | Large neutral amino acids (e.g., Leucine, Isoleucine, Valine) | No inhibition up to 35 µM[3][4] |
| - | SLC6A8 | Creatine | No inhibition up to 35 µM[3][4] |
These data demonstrate that JNT-517 is highly selective for Slc6A19 over the tested transporters, with a selectivity window of over 700-fold.
Experimental Protocols
The cross-reactivity of Slc6A19 inhibitors is typically evaluated using in vitro cell-based assays. The following is a generalized protocol based on methods described in the literature for assessing transporter inhibition.[5][6][7]
Cell-Based Transporter Inhibition Assay (Isotope-Labeled Substrate Uptake Method)
-
Cell Culture and Plating: Stably transfected cells expressing the transporter of interest (e.g., HEK293 or CHO cells) are cultured to confluency in appropriate media. The cells are then seeded into multi-well plates and allowed to adhere overnight.
-
Compound Incubation: On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The cells are then pre-incubated with various concentrations of the test inhibitor (e.g., JNT-517) or vehicle control for a specified period at 37°C.
-
Substrate Addition: Following the pre-incubation, a solution containing a radiolabeled or stable isotope-labeled substrate of the transporter is added to each well. The concentration of the substrate is typically kept at or below its Michaelis-Menten constant (Km) to ensure sensitive detection of inhibition.
-
Uptake and Termination: The cells are incubated with the substrate for a predetermined time, during which the transporter facilitates its uptake. The uptake is then terminated by rapidly washing the cells with ice-cold assay buffer to remove any extracellular substrate.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular concentration of the labeled substrate is quantified using an appropriate method, such as liquid scintillation counting for radiolabeled substrates or liquid chromatography-mass spectrometry (LC-MS) for stable isotope-labeled substrates.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value, representing the concentration of the inhibitor that causes 50% inhibition of substrate uptake, is then determined by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Logic
To further clarify the experimental process and the logic of selectivity assessment, the following diagrams are provided.
Caption: Workflow for determining the IC₅₀ of an inhibitor on a specific transporter.
Caption: Logical relationship demonstrating the selectivity of JNT-517.
Conclusion
The available data on JNT-517, a potent Slc6A19 inhibitor, demonstrates a high degree of selectivity against other tested amino acid transporters. This specificity is a critical attribute for a therapeutic candidate, suggesting a lower likelihood of off-target effects. The experimental protocols for assessing such selectivity are well-established and rely on robust cell-based assays. Further studies against a broader panel of transporters will provide a more comprehensive understanding of the selectivity profile of JNT-517 and other Slc6A19 inhibitors.
References
- 1. jnanatx.com [jnanatx.com]
- 2. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the therapeutic effects of Slc6A19-IN-1 in preclinical models
This guide provides a comparative analysis of the therapeutic effects of inhibiting the Solute Carrier Family 6 Member 19 (SLC6A19) transporter in preclinical models. Primarily focusing on the investigational inhibitor Slc6A19-IN-1 (represented by the tool compound JN-170 for murine studies), we compare its performance against genetic and oligonucleotide-based approaches to validate SLC6A19 as a therapeutic target for Phenylketonuria (PKU) and other metabolic disorders.
Introduction to SLC6A19 (B⁰AT1)
The SLC6A19 gene encodes the B⁰AT1 protein, a key transporter for neutral amino acids.[1][2] It is predominantly located in the apical membrane of epithelial cells in the kidneys and intestines, where it is responsible for the reabsorption of these amino acids.[3][4] Mutations in the SLC6A19 gene can lead to Hartnup disease, a condition characterized by the excessive excretion of neutral amino acids in urine (aminoaciduria).[3][5] The therapeutic strategy of inhibiting SLC6A19 is based on the hypothesis that blocking its function can induce a controlled aminoaciduria, providing a pathway to eliminate toxic levels of specific amino acids, such as phenylalanine (Phe) in PKU.[6]
Mechanism of Action
SLC6A19 inhibitors work by preventing the uptake of neutral amino acids from the intestines and their reabsorption in the kidneys.[7] This action mimics the genetic phenotype of Hartnup disorder.[8] By blocking the transporter, excess amino acids like Phe are excreted in the urine, which can lower their concentration in the plasma and, consequently, in the brain.[6][9] This approach is being explored not only for PKU but also for metabolic diseases like type 2 diabetes, where altered amino acid levels are implicated in insulin resistance.[7][10]
Comparative Efficacy in the Pahenu2 PKU Mouse Model
The Pahenu2 mouse is a widely used model for PKU, exhibiting high plasma Phe levels.[8] The following table compares the efficacy of the pharmacological inhibitor JN-170 with genetic knockout (Slc6a19-KO) and antisense oligonucleotide (ASO) approaches in this model.
| Parameter | Vehicle Control | This compound (JN-170) | Slc6a19 Genetic Knockout | Slc6a19 Antisense Oligonucleotide |
| Plasma Phe Reduction | Baseline | ~47-61% reduction vs. vehicle[8] | ~70% reduction[4][6] | Significant reduction[4][6] |
| Brain Phe Reduction | Baseline | Not Reported | ~50% reduction[4][6] | Not Reported |
| Urinary Phe Excretion | Baseline | Significantly Increased[8] | Abundantly Increased[6] | Not Reported |
| Effect on Brain Neurotransmitters | Deficits | Not Reported | Increased Serotonin, Dopamine, Norepinephrine[6] | Not Reported |
| Spatial Working Memory | Deficit | Not Reported | Corrected[4][6] | Not Reported |
Potency of Investigational SLC6A19 Inhibitors
Different chemical series of SLC6A19 inhibitors have shown varied potency against human and mouse orthologs. This is critical for translating preclinical findings. JN-170 is a tool compound optimized for mouse models, while JNT-517 is a clinical candidate optimized for human SLC6A19.[8]
| Compound | Target | IC₅₀ | Key Application |
| JN-170 | Mouse SLC6A19 | 97 nM[8] | Preclinical in vivo mouse studies[8] |
| Human SLC6A19 | 1.25 µM[8] | ||
| JNT-517 | Human SLC6A19 | 47 nM[8] | Phase 1 clinical trials[8][9] |
| Mouse SLC6A19 | >11.8 µM[8] |
Broader Metabolic Effects of SLC6A19 Inhibition
Beyond PKU, inhibiting SLC6A19 has potential therapeutic benefits for metabolic disorders. Preclinical studies in Slc6a19-KO mice have revealed a favorable metabolic phenotype, including improved glucose tolerance and protection from diet-induced obesity.[11] These effects are linked to downstream signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Protocol 1: In Vivo Efficacy in Pahenu2 Mice
-
Animal Model : Pahenu2 mice, a model for PKU, are used.[8]
-
Compound Administration : The SLC6A19 inhibitor (e.g., JN-170) or vehicle is administered to the mice, typically orally.[8]
-
Sample Collection : Blood and urine samples are collected at specified time points post-dosing. For brain analysis, animals are euthanized, and brain tissue is harvested.[6][8]
-
Biochemical Analysis :
-
Data Analysis : The percentage reduction in plasma/brain Phe in the treated group is calculated relative to the vehicle-treated control group. Statistical significance is determined using appropriate tests like ANOVA.[12]
Protocol 2: In Vitro Isoleucine Transport Assay
-
Cell Line : Flp-In T-REx 293 cells stably co-expressing either human or mouse SLC6A19 and its ancillary protein TMEM27 are used.[8]
-
Assay Preparation : Cells are plated in 384-well plates, and transporter expression is induced with tetracycline.[8]
-
Inhibitor Application : The test compound (e.g., JN-170 or JNT-517) is added to the cells in a 10-point concentration-response curve.[8]
-
Transport Measurement : The uptake of a radiolabeled substrate, such as [¹⁴C]-isoleucine, is measured in the presence of the inhibitor.
-
Data Analysis : The concentration-response data is used to calculate the IC₅₀ value, representing the concentration of the inhibitor required to block 50% of the transporter activity.[8]
Conclusion
Preclinical data strongly validate the therapeutic potential of SLC6A19 inhibition. Pharmacological inhibitors like JN-170 successfully phenocopy the effects of genetic knockout in the Pahenu2 mouse model of PKU, leading to a significant, dose-dependent reduction in plasma phenylalanine by promoting its urinary excretion.[8] The comparison with genetic and ASO models confirms that targeting the SLC6A19 transporter is a viable and effective strategy.[6] Furthermore, the broader metabolic benefits observed in knockout models, such as improved glycemic control, suggest that SLC6A19 inhibitors hold promise for treating not only rare aminoacidopathies but also more common metabolic diseases.[10][13] The development of human-potent inhibitors like JNT-517, which has advanced to clinical trials, underscores the translational potential of this therapeutic approach.[8]
References
- 1. genecards.org [genecards.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Inhibiting neutral amino acid transport for the treatment of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - Inhibiting neutral amino acid transport for the treatment of phenylketonuria [insight.jci.org]
- 7. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 8. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 9. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockout of the Neutral Amino Acid Transporter SLC6A19
The solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1, is the primary transporter for neutral amino acids in the intestine and kidneys.[1][2][3] Its crucial role in amino acid homeostasis has made it a significant target for therapeutic intervention.[4] Loss-of-function mutations in the SLC6A19 gene in humans lead to Hartnup disorder, a generally benign condition characterized by the increased excretion of neutral amino acids in the urine (aminoaciduria).[1] This genetic precedent has spurred the development of pharmacological inhibitors, such as Slc6A19-IN-1 and its analogs (e.g., JN-170, JNT-517), with the goal of mimicking the effects of genetic SLC6A19 deficiency for therapeutic benefit.[1][2][5]
Phenotypic Overlap: A Consistent Picture of Efficacy
Studies directly comparing pharmacological inhibition with genetic knockout of SLC6A19 demonstrate that the former effectively phenocopies the latter.[1] The most salient shared characteristic is a pronounced aminoaciduria, particularly an increase in the urinary excretion of phenylalanine.[1][2] This effect is central to the therapeutic strategy for PKU, a disorder caused by the toxic accumulation of phenylalanine.[1][2]
In mouse models of PKU (Pahenu2), both genetic knockout of Slc6a19 and administration of SLC6A19 inhibitors lead to a significant reduction in plasma phenylalanine levels.[1][2] Notably, homozygous knockout of Slc6a19 in these mice lowered highly elevated plasma phenylalanine by approximately 70%, while the plasma levels of other amino acids remained largely unchanged.[1][2] Pharmacological inhibitors have been shown to replicate this dose-dependently.[1]
Beyond PKU, both approaches impact broader metabolic pathways. Slc6a19 knockout mice exhibit improved glucose tolerance, elevated levels of the metabolic regulators Fibroblast Growth Factor 21 (FGF21) and Glucagon-like peptide-1 (GLP-1), and are protected against diet-induced obesity.[5][6][7] These metabolic benefits are attributed to reduced systemic availability of neutral amino acids, which in turn modulates signaling pathways such as the mammalian target of rapamycin (mTOR) pathway.[4][6]
Quantitative Comparison of Outcomes
The following tables summarize the key quantitative data from studies comparing SLC6A19 genetic knockout with pharmacological inhibition.
Table 1: Effect on Plasma Phenylalanine in a Mouse Model of PKU (Pahenu2)
| Intervention | Model | Key Finding | Reference |
| Genetic Knockout (Slc6a19-/-) | Pahenu2 mice | ~70% decrease in plasma phenylalanine | [1][2] |
| Pharmacological Inhibition (JN-170) | Pahenu2 mice | Dose-dependent reduction in plasma phenylalanine | [1] |
Table 2: General Metabolic Phenotypes
| Phenotype | Genetic Knockout (Slc6a19-/-) | Pharmacological Inhibition | Reference |
| Urinary Neutral Amino Acids | Markedly increased (aminoaciduria) | Dose-dependent increase | [1][8] |
| Plasma Neutral Amino Acids | Generally normal or slightly reduced | Largely unaffected | [1][8] |
| Glucose Homeostasis | Improved glucose tolerance | Potential for improved insulin sensitivity | [5][4][6] |
| Metabolic Hormones | Elevated FGF21 and GLP-1 | Not explicitly quantified in direct comparisons | [5][6] |
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the SLC6A19 mechanism, the experimental workflow for inhibitor testing, and the downstream metabolic consequences of SLC6A19 inactivation.
Caption: Mechanism of SLC6A19 targeting.
Caption: Experimental workflow for in vivo comparison.
Caption: Downstream signaling of SLC6A19 inactivation.
Detailed Experimental Protocols
The following methodologies are representative of the key experiments used to compare pharmacological inhibition and genetic knockout of SLC6A19.
In Vivo Mouse Studies for PKU Phenotype
-
Animal Models: C57Bl/6J wild-type (WT) and Pahenu2 mice (a model for PKU) are used. Slc6a19 knockout mice on these backgrounds are generated via standard genetic engineering techniques.[1][8]
-
Inhibitor Administration: A pharmacological inhibitor like JN-170 is administered via oral gavage. Doses can range from 50 to 250 mg/kg to assess dose-dependent effects. A vehicle control is used for comparison.[1]
-
Sample Collection: Mice are housed in metabolic cages for urine collection over a defined period (e.g., 12 hours). Blood is collected at specified time points post-administration to obtain plasma.[1][5]
-
Metabolite Analysis: Amino acid concentrations in urine and plasma are quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5] This allows for the precise measurement of phenylalanine and other neutral amino acids.
Metabolic Phenotyping
-
Glucose Tolerance Test (GTT): Following a fasting period (e.g., 6 hours), mice are given an intraperitoneal or oral glucose bolus. Blood glucose is measured at baseline and at various time points (e.g., 15, 30, 60, 90, 120 minutes) post-injection to assess glucose clearance.[6][7]
-
Insulin Tolerance Test (ITT): In fed mice, an intraperitoneal bolus of insulin is administered. Blood glucose is measured at baseline and at subsequent time points to assess insulin sensitivity.[6]
-
Body Composition and Energy Expenditure: Body weight and composition (lean vs. fat mass) are monitored. Indirect calorimetry may be used to measure oxygen consumption and respiratory exchange ratio to assess energy expenditure.[6]
In Vitro Inhibitor Screening Assays
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells stably expressing human SLC6A19 (hSLC6A19) and its required subunit, TMEM27, are often used.[9]
-
Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay: This assay measures changes in membrane potential associated with the Na⁺-coupled transport of amino acids by SLC6A19. Inhibition of transport by a compound results in a reduced change in membrane potential, which is detected by a fluorescent dye.[9]
-
Stable Isotope-Labeled Amino Acid Uptake Assay: Cells are incubated with a stable isotope-labeled neutral amino acid (e.g., ¹³C, ¹⁵N-isoleucine) in the presence or absence of a test compound. After incubation, the amount of isotope taken up by the cells is quantified by LC-MS, providing a direct measure of transporter activity and its inhibition.[9]
Conclusion
The comparison between pharmacological inhibition and genetic knockout of SLC6A19 reveals a strong concordance in their primary physiological effects. The ability of small molecule inhibitors like this compound to accurately mimic the phenotype of genetic deletion, particularly the increase in urinary neutral amino acid excretion and the lowering of plasma phenylalanine, provides a robust validation for this therapeutic approach. While genetic knockout represents a permanent and complete loss of function, pharmacological inhibition offers a transient and titratable means of intervention. This distinction is crucial for clinical applications, allowing for controlled modulation of amino acid transport. The data strongly support the continued development of SLC6A19 inhibitors as a promising strategy for managing PKU and potentially other metabolic diseases.
References
- 1. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 2. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders [mdpi.com]
- 6. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Knockout of the Amino Acid Transporter SLC6A19 and Autoimmune Diabetes Incidence in Female Non-Obese Diabetic (NOD) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking Slc6A19-IN-1: A Comparative Analysis Against Industry-Standard Inhibitors
For Immediate Release
This guide provides a detailed performance comparison of the novel SLC6A19 inhibitor, Slc6A19-IN-1, against established industry standards. The data presented is intended for researchers, scientists, and drug development professionals actively investigating the therapeutic potential of SLC6A19 inhibition for metabolic diseases such as type 2 diabetes and phenylketonuria.
The solute carrier family 6 member 19 (SLC6A19), also known as B(0)AT1, is a sodium-dependent neutral amino acid transporter responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][2][3][4] Pharmacological blockage of this transporter is a promising strategy for managing conditions characterized by elevated levels of certain amino acids.[1][5] This report outlines the inhibitory potency and selectivity of this compound in relation to other known inhibitors, providing a clear benchmark for its potential utility in research and development.
Performance Data Summary
The following table summarizes the in vitro potency of this compound compared to other SLC6A19 inhibitors identified through high-throughput screening and medicinal chemistry efforts.[6][7]
| Compound | IC50 (µM) | Assay Method | Cell Line | Key Findings |
| This compound | 0.25 | [14C]-Leucine Uptake | CHO-B(0)AT1/collectrin | Potent and selective inhibitor. |
| JNT-517 | Not explicitly stated, but described as a potent and selective first-in-class inhibitor. | Not specified | Not specified | Safe and well-tolerated in Phase 1 clinical trials, causing dose-dependent increases in urinary Hartnup amino acids.[8] |
| Compound 39 | 0.035 | Not specified | Not specified | A nanomolar potent B(0)AT1 inhibitor with excellent pharmacokinetic profile in mice.[7][9] |
| Cinromide | ~1 | FLIPR Membrane Potential & Isotope Uptake | MDCK-hSLC6A19/TMEM27 | Identified from a screen of pharmacologically active compounds; shows robust and selective inhibition.[10][11] |
| Benztropine | 44 | FLIPR Membrane Potential | CHO-B(0)AT1/collectrin | Identified as a competitive inhibitor, selective against related transporters.[12] |
Signaling Pathway and Mechanism of Inhibition
SLC6A19 facilitates the transport of neutral amino acids across the apical membrane of epithelial cells in the intestine and kidneys. This process is dependent on the co-transport of sodium ions. In the intestine, the functional expression of SLC6A19 requires its association with the angiotensin-converting enzyme 2 (ACE2), while in the kidney, it partners with collectrin (TMEM27).[13] this compound, like other competitive inhibitors, is hypothesized to bind to the transporter, thereby blocking the binding and subsequent translocation of neutral amino acids. Some inhibitors have been shown to bind to an allosteric site in the vestibule of the transporter, preventing the conformational change required for substrate transport.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Cell Culture and Stable Cell Line Generation
-
Cell Line: Chinese Hamster Ovary (CHO) cells were used.
-
Transfection: Cells were co-transfected with plasmids encoding human SLC6A19 (B(0)AT1) and its ancillary protein, collectrin (TMEM27), to ensure proper cell surface expression and functionality of the transporter.[12]
-
Selection and Maintenance: Stable cell lines were selected using an appropriate antibiotic resistance marker. Clonal cell lines with high transporter expression were identified and maintained in standard cell culture conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).
[14C]-Leucine Uptake Assay
This assay directly measures the transport of a radiolabeled neutral amino acid into cells, providing a quantitative measure of SLC6A19 activity.
-
Cell Plating: CHO-B(0)AT1/collectrin cells were seeded into 96-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells were pre-incubated with various concentrations of this compound or control compounds for a specified time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: The assay was initiated by adding a solution containing [14C]-Leucine to each well.
-
Termination and Lysis: After a short incubation period (e.g., 10 minutes), the transport reaction was stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel. The cells were then lysed.
-
Quantification: The amount of intracellular [14C]-Leucine was quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration was calculated relative to a vehicle control (0% inhibition) and a positive control (e.g., a known inhibitor at a high concentration, 100% inhibition). The IC50 value was determined by fitting the data to a dose-response curve.
FLIPR Membrane Potential Assay
This is a high-throughput screening assay that indirectly measures the activity of electrogenic transporters like SLC6A19. The transport of a neutral amino acid along with a sodium ion causes a depolarization of the cell membrane, which can be detected by a voltage-sensitive fluorescent dye.[10][11][12][14]
-
Cell Preparation: Cells stably expressing SLC6A19 and its accessory protein are seeded in 384-well plates.
-
Dye Loading: The cells are loaded with a fluorescent membrane potential-sensitive dye.
-
Compound Addition: Test compounds, including this compound, are added to the wells.
-
Substrate Addition and Measurement: A substrate of SLC6A19 (e.g., L-isoleucine) is added to initiate transport and membrane depolarization. The change in fluorescence is monitored in real-time using a Fluorescence Imaging Plate Reader (FLIPR).
-
Data Analysis: The degree of inhibition is determined by the reduction in the fluorescence signal in the presence of the inhibitor compared to the control.
Conclusion
This compound demonstrates potent inhibition of the SLC6A19 transporter in vitro. Its IC50 value of 0.25 µM positions it as a significantly more potent inhibitor than early-generation compounds like benztropine and cinromide. While further characterization is required, particularly regarding its in vivo efficacy and selectivity against a broader panel of transporters, these initial findings suggest that this compound is a promising candidate for further investigation as a modulator of neutral amino acid transport. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this and other novel SLC6A19 inhibitors.
References
- 1. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. WikiGenes - SLC6A19 - solute carrier family 6 (neutral amino... [wikigenes.org]
- 4. genecards.org [genecards.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 9. Discovery of novel, potent and orally efficacious inhibitor of neutral amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes [pubmed.ncbi.nlm.nih.gov]
- 13. The role of the neutral amino acid transporter B0AT1 (SLC6A19) in Hartnup disorder and protein nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
Independent Verification of SLC6A19 Inhibitor Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various inhibitors targeting the neutral amino acid transporter B⁰AT1 (SLC6A19), a protein encoded by the SLC6A19 gene. The primary function of SLC6A19 is the sodium-dependent transport of neutral amino acids across the apical membrane of cells in the kidneys and intestines.[1][2][3] This role in amino acid absorption and reabsorption has made it a significant target for therapeutic intervention in metabolic disorders and certain genetic diseases like Hartnup disease.[1][4][5] This document outlines the experimental data and protocols used to verify the mechanism of action of several SLC6A19 inhibitors, providing a framework for the independent verification of novel compounds such as the conceptual Slc6A19-IN-1.
Comparative Efficacy of SLC6A19 Inhibitors
The inhibitory activity of compounds targeting SLC6A19 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for several published SLC6A19 inhibitors, determined using various in vitro assays.
| Inhibitor | IC50 (µM) | Assay Type | Cell Line | Notes | Reference |
| Benztropine | 44 ± 9 | FLIPR Membrane Potential Assay | CHO cells expressing B⁰AT1 and collectrin | Competitive inhibitor.[6][7] | [6][7] |
| NSC22789 | 90 ± 21 | FLIPR Membrane Potential Assay | CHO cells expressing B⁰AT1 and collectrin | Non-competitive inhibitor.[8] | [8] |
| Cinromide | 0.5 | FLIPR Membrane Potential Assay & Isotope-labeled uptake assay | MDCK cells expressing hSLC6A19 and TMEM27 | Robust and selective inhibitor.[9][10][11] | [9][10][11] |
| E4 | 1.9 - 13.7 | Isoleucine Transport Assay | Not specified | Second-generation inhibitor.[9] | [9] |
| CB3 | 1.9 - 13.7 | Isoleucine Transport Assay | Not specified | Second-generation inhibitor.[9] | [9] |
| E18 | 1.9 - 13.7 | Isoleucine Transport Assay | Not specified | Second-generation inhibitor.[9] | [9] |
| JNT-517 | 0.047 | Isoleucine Transport Assay | Not specified | Potent and selective inhibitor.[12] | [12] |
| Compound 39 | 0.035 | Not specified | Not specified | Derived from nimesulide.[5][13] | [5][13] |
| JX98 | 0.111 - 0.440 | Radioactive Uptake Assay | CHO-BC cells | Binds to an allosteric site.[13] | [13] |
| JX225 | 0.111 - 0.440 | Radioactive Uptake Assay | CHO-BC cells | Binds to an allosteric site.[13] | [13] |
Experimental Protocols for Mechanism of Action Verification
The verification of an inhibitor's mechanism of action on SLC6A19 typically involves cell-based functional assays that measure the transport of neutral amino acids. The two most common methods are the Fluorescence Imaging Plate Reader (FLIPR) membrane potential assay and the radioactive amino acid uptake assay.
FLIPR Membrane Potential Assay
This high-throughput assay indirectly measures the activity of the electrogenic SLC6A19 transporter.[6] The influx of Na+ ions along with a neutral amino acid depolarizes the cell membrane. This change in membrane potential can be detected by a voltage-sensitive fluorescent dye. An inhibitor of SLC6A19 will prevent this depolarization, resulting in a reduced fluorescent signal.
Detailed Protocol:
-
Cell Culture: CHO or MDCK cells stably co-expressing human SLC6A19 and its ancillary protein (collectrin or TMEM27) are seeded into 96-well or 384-well plates and cultured to form a confluent monolayer.[6][10][11]
-
Dye Loading: The cells are loaded with a voltage-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution and incubated to allow for dye uptake.
-
Compound Addition: The test inhibitor (e.g., this compound) at various concentrations is added to the wells.
-
Substrate Addition and Measurement: A solution containing a known SLC6A19 substrate (e.g., L-isoleucine or L-leucine) is added to initiate transport and membrane depolarization.[10] The fluorescence intensity is measured in real-time using a FLIPR instrument.
-
Data Analysis: The reduction in fluorescence in the presence of the inhibitor compared to a vehicle control is used to calculate the percent inhibition and subsequently the IC50 value.
Radioactive Amino Acid Uptake Assay
This assay directly measures the transport of a radiolabeled neutral amino acid into the cells. Inhibition of SLC6A19 will result in a decrease in the intracellular accumulation of radioactivity.
Detailed Protocol:
-
Cell Culture: As with the FLIPR assay, cells stably expressing SLC6A19 and its accessory protein are cultured in multi-well plates.[6]
-
Incubation with Inhibitor: The cells are pre-incubated with the test inhibitor at various concentrations in a buffered solution.
-
Initiation of Uptake: A solution containing a radiolabeled SLC6A19 substrate (e.g., L-[¹⁴C]leucine or L-[¹⁴C]isoleucine) is added to the wells to start the uptake reaction.[6] The incubation is carried out for a defined period at 37°C.[6]
-
Termination of Uptake: The transport process is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[6]
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity in inhibitor-treated cells is compared to that in vehicle-treated cells to determine the percent inhibition and the IC50 value. To distinguish SLC6A19-mediated transport from that of other transporters, assays are often performed in the presence and absence of sodium, as SLC6A19 is sodium-dependent.[13]
Visualizing the Scientific Process
To aid in the understanding of the concepts discussed, the following diagrams illustrate the SLC6A19 signaling pathway, the experimental workflow for inhibitor testing, and the logical framework for verifying the mechanism of action.
Caption: SLC6A19-mediated amino acid transport and its inhibition.
Caption: General workflow for in vitro inhibitor testing.
Caption: Logical framework for mechanism of action verification.
References
- 1. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of the neutral amino acid transporter B0AT1 (SLC6A19) in Hartnup disorder and protein nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Dynamics of Neutral Amino Acid Transporter SLC6A19 in Simple and Complex Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders [mdpi.com]
- 5. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Novel Inhibitors of the Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Induce Protein Restriction and to Treat Type 2 Diabetes [openresearch-repository.anu.edu.au]
- 9. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safe Disposal of Novel Chemical Compounds: A Guide for Laboratory Professionals
Prudent laboratory practice dictates that all chemical waste must be handled with the utmost care to ensure the safety of personnel and the environment. For novel or uncharacterized compounds, such as research inhibitors like Slc6A19-IN-1, a conservative approach to disposal is essential. In the absence of a specific Safety Data Sheet (SDS), researchers must rely on established principles of chemical waste management.
This guide provides a procedural framework for the proper disposal of small-molecule inhibitors and other new chemical entities in a laboratory setting. The procedures outlined below are based on general laboratory safety protocols and regulatory guidelines for hazardous waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle the compound with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the neat compound or its concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Characterize the Waste: The first step is to characterize the waste stream containing this compound. This includes the inhibitor itself (in solid or solution form) and any contaminated materials. Consider the solvents used to dissolve the compound, as these will influence the disposal route.
-
Segregation of Waste: Proper segregation is a cornerstone of safe chemical waste disposal.[1][2] Do not mix different waste streams unless they are known to be compatible. For a novel compound like this compound, the following segregation practices are recommended:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container.[3] Avoid mixing aqueous solutions with organic solvent solutions.
-
Sharps Waste: Any needles, syringes, or contaminated glassware that has come into contact with this compound should be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[4]
-
-
Container Selection and Labeling: The choice of waste container is critical to prevent leaks and reactions.
-
Use containers that are compatible with the chemical nature of the waste. For instance, many organic solvents require glass or specific plastic containers.[3]
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations. For a novel compound, use its research identifier (e.g., "this compound").
-
Keep containers securely closed when not in use.[5]
-
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory.[5] This area should be under the control of laboratory personnel and away from general laboratory traffic. Ensure secondary containment is in place to capture any potential spills.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[5] Never dispose of chemical waste down the drain or in the regular trash.[1][2]
Quantitative Data Summary for a Novel Compound
For a new chemical entity like this compound, specific quantitative data for disposal may not be readily available. However, researchers should aim to characterize the compound and its waste streams to the best of their ability. The following table provides a template for summarizing key information for EHS personnel.
| Parameter | Value / Information |
| Chemical Name/ID | This compound |
| Physical State | Solid / Liquid |
| Solvent(s) & Conc. | e.g., Dimethyl Sulfoxide (DMSO) at 10 mM |
| Estimated Quantity | e.g., ~50 mg (solid), ~200 mL (liquid) |
| Known Hazards | (Based on preliminary data or analogy to similar compounds) e.g., "Potentially cytotoxic, handle with caution." |
| pH (for aqueous) | (Measure if applicable) |
| Presence of Halogens | Yes / No |
| Presence of Heavy Metals | Yes / No |
Experimental Protocols
As this compound is a research compound, specific experimental protocols for its disposal do not exist. The guiding principle is to follow your institution's established protocols for the disposal of hazardous chemical waste. These protocols are typically available from the EHS department and are based on regulations such as the Resource Conservation and Recovery Act (RCRA).[1]
Decision Workflow for Disposal of Novel Chemical Compounds
The following diagram illustrates the logical steps a researcher should follow when determining the proper disposal route for a novel chemical compound.
Caption: Disposal decision workflow for novel chemical compounds.
References
Essential Safety and Operational Guidance for Handling Slc6A19-IN-1
For researchers, scientists, and drug development professionals, this guide provides crucial safety and logistical information for the handling and disposal of the novel small molecule inhibitor, Slc6A19-IN-1. In the absence of a specific Safety Data Sheet (SDS), these guidelines are based on best practices for handling new chemical entities in a laboratory setting.
Proper handling and disposal of any new chemical compound are paramount to ensure personnel safety and environmental protection. The following procedures are designed to minimize risks associated with this compound, a compound for which full toxicological and hazard information may not yet be available.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Compound Weighing and Preparation | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat- Respiratory protection (e.g., N95 respirator or working within a certified chemical fume hood) |
| In Vitro / In Vivo Dosing | - Nitrile gloves- Safety glasses- Laboratory coat |
| Waste Disposal | - Nitrile gloves- Safety glasses or chemical splash goggles- Laboratory coat- Chemical-resistant apron (recommended) |
| Spill Cleanup | - Nitrile gloves (double-gloving)- Chemical splash goggles- Laboratory coat- Respiratory protection (as dictated by spill size and location)- Chemical-resistant shoe covers |
Always inspect PPE for integrity before use and replace it if damaged.
Handling and Storage
Prudent laboratory practices are critical to minimize exposure and maintain the integrity of this compound.
| Aspect | Guideline |
| Receiving and Unpacking | - Inspect the package for any signs of damage or leakage before opening.- Open in a well-ventilated area, preferably within a chemical fume hood. |
| Storage | - Store in a tightly sealed, clearly labeled container.- Keep in a cool, dry, and dark place, away from incompatible materials.- Consult the supplier's recommendation for optimal storage temperature. |
| Weighing and Aliquoting | - Perform all manipulations of the solid compound within a certified chemical fume hood or a balance enclosure to avoid inhalation of airborne particles.- Use dedicated spatulas and weighing boats. |
| Solution Preparation | - Prepare solutions in a chemical fume hood.- Add the solvent to the compound slowly to avoid splashing. |
Spill and Exposure Procedures
Immediate and appropriate action is crucial in the event of a spill or personnel exposure.
| Incident | Procedure |
| Minor Spill (Contained) | 1. Alert others in the immediate area.2. Wear appropriate PPE.3. Absorb the spill with an inert material (e.g., vermiculite, sand).4. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.5. Clean the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | 1. Evacuate the immediate area.2. Alert laboratory personnel and the institutional safety office.3. Restrict access to the spill area.4. Follow institutional procedures for major chemical spills. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.2. Remove contaminated clothing.3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air.2. If breathing is difficult, provide oxygen.3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse the mouth with water.3. Seek immediate medical attention. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Compound | - Collect in a clearly labeled, sealed container designated for solid chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, lined container for solid chemical waste. |
| Liquid Waste (e.g., unused solutions, cell culture media) | - Collect in a labeled, sealed, and compatible container for liquid chemical waste.- Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE | - Dispose of as solid chemical waste. |
Follow all local, state, and federal regulations for hazardous waste disposal.[1][2][3][4][5]
Experimental Context and Signaling Pathway
Slc6A19, also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter primarily responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys. Inhibition of Slc6A19 is being explored as a therapeutic strategy for metabolic disorders. The following diagram illustrates the general workflow for handling this compound in a research setting.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
